Altersolanol A
Description
This compound has been reported in Alternaria porri, Ampelomyces, and other organisms with data available.
isolated from fermentation product of fungus Alternaria porri(Ellis) Ciferri; RN given refers to (1R-(1alpha,2beta,3beta,4alpha))-isomer; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,3S,4R)-1,2,3,4,8-pentahydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O8/c1-16(23)14(21)10-9(13(20)15(16)22)12(19)8-6(11(10)18)3-5(24-2)4-7(8)17/h3-4,13-15,17,20-23H,1-2H3/t13-,14+,15+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMBLBOUQJNJIL-JJXSEGSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(C1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](C2=C([C@H]1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891800, DTXSID701043575 | |
| Record name | Altersolanol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4,5- pentahydroxy-7-methoxy-2-methyl-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22268-16-2, 116948-40-4 | |
| Record name | Altersolanol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22268-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Altersolanol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022268162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Altersolanol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4,5- pentahydroxy-7-methoxy-2-methyl-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALTERSOLANOL A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS3LU23BE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Altersolanol A from Phomopsis sp.: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altersolanol A, a tetrahydroanthraquinone derivative, has emerged as a promising natural product with significant cytotoxic and pro-apoptotic activities against a broad spectrum of cancer cell lines. This technical guide provides an in-depth overview of the discovery of this compound from the endophytic fungus Phomopsis sp., detailing the methodologies for its isolation, purification, and characterization. Furthermore, this document elucidates the molecular mechanisms underlying its anticancer effects, with a focus on its role in inducing apoptosis through the inhibition of the NF-κB signaling pathway and subsequent activation of the caspase cascade. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Endophytic fungi are a rich source of novel secondary metabolites with diverse biological activities. The genus Phomopsis has been identified as a prolific producer of bioactive compounds.[1][2][3] this compound, an anthraquinone derivative, was successfully isolated from a Phomopsis sp. strain (PM0409092) obtained from the plant Nyctanthes arbor-tristis.[4][5][6] This compound has demonstrated potent in vitro cytotoxic activity against numerous human cancer cell lines, with a mean IC50 value of 0.005 μg/ml.[4][5][6] Its mechanism of action involves the induction of apoptosis through the cleavage of Caspase-3 and -9 and a decrease in the expression of anti-apoptotic proteins.[4][5][6] This guide serves as a technical resource, providing detailed protocols and data for the scientific community engaged in natural product discovery and oncology research.
Data Presentation
Cytotoxic Activity of this compound
The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the 70% inhibitory concentration (IC70) values highlight its potent anticancer properties.
| Parameter | Mean Value (μg/mL) |
| IC50 | 0.005[4][5][6] |
| IC70 | 0.024[4][5][6] |
Table 1: Mean IC50 and IC70 values of this compound against 34 human cancer cell lines.
Experimental Protocols
Fungal Strain and Fermentation
Fungal Strain: Phomopsis sp. (PM0409092), an endophytic fungus isolated from the leaves of Nyctanthes arbor-tristis.[7]
Fermentation:
-
The Phomopsis sp. strain is cultured on Potato Dextrose Agar (PDA) plates.
-
The plates are incubated at 25°C with a 12-hour light/dark cycle for 30 days.[7]
-
Successful fermentation is indicated by the appearance of orange needles of this compound on the agar surface.[7]
Extraction of this compound
-
The entire agar mass from the fermentation plates is harvested.
-
The agar is extracted with a 1:1 mixture of dichloromethane and methanol.[7]
-
The resulting extract is then concentrated to dryness under reduced pressure to yield the crude extract.[7]
Purification by Column Chromatography
Stationary Phase: Silica gel (60–120 mesh).
Mobile Phase: A gradient of ethyl acetate in petroleum ether.
Procedure:
-
A glass chromatography column is packed with a slurry of silica gel in petroleum ether.
-
The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
The column is eluted with a stepwise gradient of increasing ethyl acetate concentration in petroleum ether.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a chloroform and methanol solvent system.[7]
-
This compound is typically eluted with 65% ethyl acetate in petroleum ether.[7]
-
Fractions containing pure this compound, as determined by TLC, are pooled and the solvent is evaporated to yield the purified compound.
Caption: Workflow for the isolation and purification of this compound.
Purity Analysis by HPLC
Column: Lichrospher RP-18 (150 x 4.6 mm, 5 µm).[7]
Mobile Phase: A gradient of acetonitrile and water.
Flow Rate: 1 mL/min.[7]
Detection: UV detector.
Procedure:
-
A standard solution of the purified this compound is prepared in a suitable solvent (e.g., methanol).
-
The sample is injected into the HPLC system.
-
The chromatogram is recorded, and the purity of the compound is determined by calculating the peak area percentage of this compound relative to the total peak area.
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its cytotoxic effects by inducing apoptosis, a programmed cell death mechanism. The primary signaling pathway involves the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), which leads to the activation of the intrinsic apoptotic pathway.
Mechanism of Action:
-
Inhibition of NF-κB: this compound inhibits the transcriptional activity of NF-κB. NF-κB is a key regulator of cell survival and promotes the expression of anti-apoptotic proteins such as Bcl-2.
-
Downregulation of Anti-Apoptotic Proteins: By inhibiting NF-κB, this compound leads to a decrease in the expression of anti-apoptotic proteins.
-
Activation of Intrinsic Apoptotic Pathway: The reduction in anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates Caspase-9. Activated Caspase-9, in turn, cleaves and activates the executioner caspase, Caspase-3.
-
Apoptosis: Activated Caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptotic cell death.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. thieme-connect.com [thieme-connect.com]
Altersolanol A: A Technical Guide to a Promising Bioactive Compound from Endophytic Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altersolanol A, a tetrahydroanthraquinone natural product, has emerged as a significant secondary metabolite from various endophytic fungi. Possessing a range of biological activities, most notably potent cytotoxicity against a broad spectrum of cancer cell lines, this compound is a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its origins, biosynthesis, isolation and purification protocols, and detailed insights into its mechanism of action. Quantitative data on its biological activities are presented in structured tables, and key experimental protocols are detailed to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized through diagrams to enhance understanding of its complex biological interactions.
Introduction
Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, are a prolific source of novel bioactive secondary metabolites.[1][2] These compounds exhibit a wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties. Among these, this compound, a member of the tetrahydroanthraquinone class of polyketides, has garnered considerable attention for its potent cytotoxic effects.[3][4] First isolated from Alternaria solani, the causative agent of early blight in tomatoes, it has since been identified in several endophytic fungi, including Phomopsis sp. and Stemphylium globuliferum.[2][5][6] This guide will delve into the technical aspects of this compound, providing a resource for researchers interested in its therapeutic potential.
Biosynthesis of this compound
This compound is biosynthesized via the polyketide pathway, a major route for the production of secondary metabolites in fungi. The backbone of the molecule is assembled by a Type I polyketide synthase (PKS), which iteratively condenses acetyl-CoA and malonyl-CoA units to form a linear poly-β-keto chain. This chain then undergoes a series of cyclization and modification reactions to yield the characteristic tetrahydroanthraquinone scaffold.
Isolation and Purification
The isolation of this compound from endophytic fungal cultures typically involves solvent extraction followed by chromatographic purification.
Experimental Protocol: Isolation and Purification from Phomopsis sp.
This protocol is based on methodologies described for the isolation of this compound from endophytic fungi.[2][3]
1. Fungal Culture and Extraction:
-
The endophytic fungus (Phomopsis sp.) is cultured on a solid-state rice medium for 3-4 weeks at room temperature.
-
The fermented rice culture is then extracted exhaustively with ethyl acetate at room temperature.
-
The ethyl acetate extracts are combined and concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Purification:
-
Step 1: Silica Gel Column Chromatography:
-
The crude extract is subjected to column chromatography on silica gel (60-120 mesh).
-
The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.
-
-
Step 2: Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with this compound are pooled and further purified by preparative HPLC.
-
A reversed-phase C18 column is commonly used.
-
The mobile phase is typically a gradient of methanol or acetonitrile in water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The purified compound is then dried, and its structure is confirmed by spectroscopic methods (NMR, MS).
-
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its cytotoxic and antimicrobial properties being the most extensively studied.
Cytotoxic Activity
This compound has demonstrated potent cytotoxic activity against a diverse panel of human cancer cell lines.[3][4] The mean IC50 value against 34 human cancer cell lines was reported to be 0.005 µg/mL.[1][3]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | ~2.5 | [5] |
| A549 | Lung Cancer | ~5.0 | [5] |
| MCF-7 | Breast Adenocarcinoma | Not specified | [7] |
| MDA-MB-231 | Breast Adenocarcinoma | Not specified | [7] |
| JEG-3 | Choriocarcinoma | Not specified | [8] |
| HTR-8/SVneo | Trophoblast | Not specified | [8] |
Note: Specific IC50 values for all cell lines are not consistently reported in the literature; some studies describe activity without providing precise quantitative data.
Antimicrobial Activity
This compound has also shown activity against various pathogenic microorganisms.
| Microorganism | Type | Activity | Reference |
| Staphylococcus aureus | Gram-positive bacteria | Active | [9] |
| Bacillus subtilis | Gram-positive bacteria | Active | [9] |
| Candida albicans | Fungus | Active | [7] |
Note: Specific Minimum Inhibitory Concentration (MIC) values are not widely reported in the reviewed literature.
Mechanism of Action
The anticancer effects of this compound are attributed to its ability to modulate multiple cellular signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation and invasion.
Inhibition of NF-κB Signaling Pathway
This compound has been shown to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, cell survival, and proliferation.[5] The inhibition of NF-κB by this compound contributes to its pro-apoptotic and anti-invasive properties.
Modulation of MAPK Signaling Pathway
This compound also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for regulating cell growth, differentiation, and stress responses.[7][8] Specifically, it has been observed to decrease the phosphorylation of key MAPK members such as JNK, ERK, and p38, leading to the inactivation of this pathway and contributing to its cytotoxic effects.[7][8]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Antimicrobial Assay (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain
-
This compound stock solution (in DMSO)
-
96-well plates
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)
-
Microorganism inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial dilutions of this compound in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized microorganism suspension.
-
Include a positive control (microorganism in broth without this compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound, a natural product derived from endophytic fungi, represents a compelling lead compound for the development of novel therapeutics, particularly in the field of oncology. Its potent cytotoxic activity, coupled with its ability to modulate key signaling pathways involved in cancer progression, underscores its therapeutic potential. The detailed methodologies and data presented in this technical guide are intended to serve as a valuable resource for the scientific community, fostering further research and development of this compound and other promising natural products from endophytic microorganisms. Future studies should focus on elucidating the complete biosynthetic pathway, conducting in-depth structure-activity relationship studies, and evaluating the in vivo efficacy and safety of this compound.
References
- 1. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First enantioselective total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fungal metabolite this compound exhibits potent cytotoxicity against human placental trophoblasts in vitro via mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Altersolanol A for Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altersolanol A, a tetrahydroanthraquinone derivative isolated from various fungal species, has emerged as a promising natural product with a diverse range of biological activities. This technical guide provides a comprehensive overview of the initial screening of this compound, focusing on its cytotoxic, antimicrobial, and anti-angiogenic properties. Detailed experimental protocols for key biological assays are presented, along with a summary of quantitative data from various studies. Furthermore, signaling pathways modulated by this compound are illustrated to provide a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Introduction
Natural products continue to be a significant source of inspiration for the development of new drugs. This compound, a secondary metabolite produced by endophytic fungi such as Stemphylium globuliferum and Phomopsis sp., has garnered considerable attention due to its potent biological effects.[1][2] Structurally, it belongs to the tetrahydroanthraquinone class of compounds. Initial in vitro studies have revealed its potential as an anticancer, antimicrobial, and anti-angiogenic agent, making it a compelling candidate for further preclinical investigation. This guide summarizes the key findings from these initial screenings and provides the necessary technical details to facilitate further research.
Biological Activities and Quantitative Data
The primary biological activities of this compound that have been investigated include its cytotoxicity against cancer cell lines, its inhibitory effects on microbial growth, and its potential to disrupt angiogenesis. A summary of the quantitative data from these studies is presented in the tables below.
Cytotoxic Activity
This compound has demonstrated potent cytotoxic effects across a broad spectrum of human cancer cell lines.[3] Its anticancer activity is attributed to the induction of apoptosis and the inhibition of cell invasion.[1][3]
| Cell Line | Cancer Type | IC50 Value | Reference |
| K562 | Chronic Myeloid Leukemia | Not explicitly stated, but showed dose-dependent cytotoxicity | [1][2] |
| A549 | Lung Cancer | Not explicitly stated, but showed dose-dependent cytotoxicity | [1][2] |
| 34 Human Cancer Cell Lines (Mean) | Various | 0.005 µg/mL | [4] |
| L5178Y | Mouse Lymphoma | 9.4 µM (for 4-Dehydroxythis compound) | [3] |
| JEG-3 | Choriocarcinoma | More sensitive than normal trophoblasts | [5] |
| HTR-8/SVneo | Normal Trophoblast | Less sensitive than choriocarcinoma cells | [5] |
Antimicrobial Activity
Screening of Altersolanol derivatives has revealed significant antimicrobial properties, particularly against Gram-positive bacteria.
| Compound | Microorganism | MIC Value | Reference |
| Altersolanol P | Gram-positive bacteria | 1–8 µg/mL | [6][7] |
| Altersolanol P | Haemophilus influenzae (Gram-negative) | 2 µg/mL | [6][7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the initial screening of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Caspase-3/9 Activity Assay
This assay quantifies the activity of caspase-3 and -9, key executioner and initiator caspases in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cells with this compound, collect them, and lyse them using a specific lysis buffer.
-
Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA) or caspase-9 (e.g., LEHD-pNA) to the cell lysates.
-
Incubation: Incubate the mixture at 37°C to allow the caspases to cleave the substrate.
-
Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
Data Analysis: Quantify the increase in caspase activity relative to untreated control cells.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
NF-κB Activity Measurement: Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, a key regulator of inflammation and cell survival.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter.
-
Compound Treatment: Treat the transfected cells with this compound, with or without a known NF-κB activator (e.g., TNF-α).
-
Cell Lysis: After incubation, lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate (luciferin) to the cell lysate.
-
Luminescence Measurement: Measure the luminescence produced using a luminometer.
-
Data Analysis: A decrease in luminescence in the presence of this compound indicates inhibition of NF-κB activity.
In Vitro Angiogenesis Assessment: Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
Protocol:
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plate for several hours to allow for tube formation.
-
Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways. Diagrams illustrating these pathways and the experimental workflows are provided below.
Caption: Workflow for determining the cytotoxic effects of this compound.
Caption: Mitochondrial-mediated apoptosis induced by this compound.[5][8]
Caption: this compound inhibits key pro-survival signaling pathways.[3][5][8]
Conclusion and Future Directions
The initial screening of this compound has revealed its significant potential as a bioactive compound with promising anticancer, antimicrobial, and anti-angiogenic properties. The data summarized in this guide highlights its potency and provides a foundation for more advanced preclinical studies. The detailed experimental protocols and pathway diagrams offer a practical resource for researchers aiming to validate and expand upon these findings.
Future research should focus on several key areas:
-
In vivo efficacy studies: To translate the in vitro findings into a therapeutic context, animal models of cancer and infectious diseases are necessary.
-
Pharmacokinetic and toxicological profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound is crucial for its development as a drug candidate.
-
Lead optimization: Structure-activity relationship (SAR) studies can be conducted to synthesize analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.[1][2]
-
Mechanism of action studies: Further elucidation of the molecular targets and signaling pathways affected by this compound will provide a more complete understanding of its biological effects.
References
- 1. Isolation, structure elucidation, and biological activity of altersolanol P using Staphylococcus aureus fitness test based genome-wide screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Preliminary In Vitro Efficacy of Altersolanol A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies on Altersolanol A, a tetrahydroanthraquinone derivative with demonstrated cytotoxic effects against various cancer cell lines. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the implicated signaling pathways to support further research and development efforts.
Core Findings on this compound's In Vitro Activity
This compound, a natural product isolated from endophytic fungi such as Phomopsis sp. and Stemphylium globuliferum, has emerged as a compound of interest in oncology research.[1][2] In vitro studies have consistently demonstrated its potent cytotoxic and pro-apoptotic activities across a range of human cancer cell lines.[1][2][3] One study encompassing 34 human cancer cell lines reported a mean IC50 value of 0.005 µg/mL, indicating significant anti-proliferative potential.[1]
The primary mechanisms of action for this compound's anticancer effects appear to be the induction of apoptosis and the inhibition of key cell signaling pathways, including NF-κB and MAPK.[2][3][4]
Data Presentation: Cytotoxicity of Altersolanol Derivatives
Due to the limited availability of a comprehensive IC50 table for this compound across a wide variety of cancer cell lines in the public domain, the following table includes data for the closely related compound, Altersolanol B, to provide a reference for its cytotoxic potency. It is important to note that while structurally similar, the specific activities of this compound may vary.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Mean of 34 Human Cancer Cell Lines | Various | 0.005 µg/mL (~0.014 µM) | [1] |
| Altersolanol B | MCF-7 | Breast Adenocarcinoma (ER+) | 5.5 | [5] |
| Altersolanol B | MDA-MB-231 | Breast Adenocarcinoma (ER-) | 21.3 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-p65, anti-IκBα, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualization of Implicated Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Apoptosis-inducing effect of alternol on mouse lymphocyte leukemia cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Altersolanol A, a tetrahydroanthraquinone natural product, and its related compounds have emerged as a promising class of molecules with significant therapeutic potential, particularly in the realm of oncology.[1] Isolated from various fungal species, including endophytic fungi like Stemphylium globuliferum and Phomopsis sp., this compound has demonstrated potent cytotoxic and pro-apoptotic activities against a broad spectrum of cancer cell lines.[2][3][4] This technical guide provides a comprehensive review of the current literature on this compound and its analogs, focusing on their biological activities, mechanisms of action, and synthesis. The information is presented to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Biological Activity and Mechanism of Action
This compound exhibits selective cytotoxicity against cancer cells while leaving non-cancerous cells relatively unaffected.[2] Its primary mechanism of anti-cancer activity involves the induction of apoptosis through the intrinsic pathway and the inhibition of the pro-inflammatory NF-κB signaling pathway.[2]
Pro-apoptotic Effects
Studies have shown that this compound induces apoptosis by triggering the cleavage of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade.[2][3] This activation of caspases leads to the systematic dismantling of the cell. The pro-apoptotic activity of this compound is further supported by its ability to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which favors apoptosis.
Inhibition of NF-κB Signaling
This compound has been reported to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor involved in inflammation, cell survival, and proliferation.[2] By suppressing NF-κB, this compound can effectively block pro-survival signals in cancer cells, making them more susceptible to apoptosis.
Effects on Other Signaling Pathways
Research on related compounds, such as Altersolanol B, has revealed modulation of other critical signaling pathways, including the PI3K/AKT and MAPK pathways, in breast cancer cells. This suggests that the anti-cancer effects of altersolanols may be multi-faceted, involving the disruption of several key cellular processes that are often dysregulated in cancer.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of this compound and its related compounds has been evaluated against a wide range of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) and 70% inhibitory concentration (IC70) values, providing a quantitative comparison of their anti-cancer efficacy.
| Cell Line | Histotype | Mean IC50 (µg/mL) | Mean IC70 (µg/mL) | Reference |
| 34 Human Cancer Cell Lines | Various | 0.005 | 0.024 | [3][4] |
Table 1: Mean Cytotoxic Activity of this compound against a Panel of 34 Human Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Altersolanol B | ER+ MCF-7 (Breast Adenocarcinoma) | 5.5 | |
| Altersolanol B | ER- MDA-MB-231 (Breast Adenocarcinoma) | 21.3 |
Table 2: Cytotoxic Activity of Altersolanol B against Breast Cancer Cell Lines.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining by Flow Cytometry
This protocol is a standard method for detecting apoptosis by measuring the externalization of phosphatidylserine on the cell surface.
Materials:
-
Cells of interest treated with this compound or vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Induce apoptosis in cells by treating with the desired concentration of this compound for the specified time. Include a vehicle-treated negative control.
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes). For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate compensation controls for FITC and PI.
-
Data Analysis:
-
Annexin V-negative/PI-negative cells are considered live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Western Blot Analysis for Caspase-3 and -9 Cleavage
This method is used to detect the activation of caspases by observing their cleavage into smaller, active fragments.
Materials:
-
Cells treated with this compound or vehicle control.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against pro-caspase-3, cleaved caspase-3, pro-caspase-9, and cleaved caspase-9.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse the treated and control cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Analyze the bands corresponding to the pro- and cleaved forms of caspase-3 and -9. A decrease in the pro-form and an increase in the cleaved form indicate caspase activation.
-
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
This compound.
-
Stimulating agent (e.g., TNF-α).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Transfection and Treatment:
-
Transfect the cells with the reporter plasmids.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with a known NF-κB activator (e.g., TNF-α).
-
-
Luciferase Assay:
-
Lyse the cells according to the reporter assay system protocol.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Compare the normalized luciferase activity in this compound-treated cells to that in vehicle-treated controls to determine the effect on NF-κB transcriptional activity.
-
Synthesis of this compound
The total synthesis of this compound has been achieved through enantioselective methods, providing a means to produce this natural product and its analogs for further investigation. A key step in the synthesis is an asymmetric Diels-Alder reaction to construct the tetrahydroanthraquinone core with high stereocontrol.
Detailed synthetic protocols, including reaction conditions, purification methods, and characterization data (NMR, MS), are often found in the supplementary information of published synthesis papers. Researchers are encouraged to consult these resources for specific experimental details.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.
Caption: this compound's mechanism of action in cancer cells.
Caption: A general experimental workflow for investigating this compound.
Conclusion and Future Directions
This compound and its related compounds represent a valuable class of natural products with significant potential for development as anti-cancer therapeutics. Their ability to induce apoptosis and inhibit key pro-survival signaling pathways in cancer cells makes them attractive candidates for further preclinical and clinical investigation. Future research should focus on a number of key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR of altersolanol analogs will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: While in vitro studies have been promising, comprehensive in vivo studies using relevant animal models are necessary to validate the anti-tumor efficacy of these compounds.
-
Target Identification: Further studies are needed to precisely identify the direct molecular targets of this compound and its analogs to better understand their mechanism of action.
-
Combination Therapies: Investigating the synergistic effects of altersolanols with existing chemotherapeutic agents could lead to more effective cancer treatment strategies.
References
Altersolanol A: A Kinase Inhibitor Modulating Cellular Pathways for Cancer Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Altersolanol A, a tetrahydroanthraquinone derivative isolated from various fungal species, has emerged as a promising natural product with potent cytotoxic and pro-apoptotic activities against a broad spectrum of human cancer cell lines.[1][2] Its mechanism of action is, in part, attributed to its role as a kinase inhibitor, impacting critical cellular signaling pathways that govern cell proliferation, survival, and death. This technical guide provides a comprehensive overview of this compound's function as a kinase inhibitor, with a focus on its effects on the Mitogen-Activated Protein Kinase (MAPK) pathway, the induction of apoptosis, and cell cycle arrest. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular mechanisms underpinning the anticancer effects of this compound.
Kinase Inhibitory Activity of this compound
This compound has been identified as an inhibitor of a broad panel of kinases, a characteristic that likely contributes significantly to its cytotoxic effects.[3] However, specific quantitative data on its inhibitory concentration (IC50) against a wide array of individual kinases are not extensively available in the public domain. The available research primarily focuses on the downstream cellular consequences of this kinase inhibition.
Impact on the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathway is a crucial regulator of cellular processes including proliferation, differentiation, and apoptosis.[4] Dysregulation of this pathway is a common feature in many cancers. This compound has been shown to modulate the MAPK pathway by decreasing the phosphorylation of key kinases within this cascade.[1][5]
Specifically, treatment with this compound leads to the inactivation of:
The simultaneous inhibition of these critical nodes in the MAPK pathway disrupts the signaling cascades that promote cancer cell survival and proliferation.
Cytotoxic Activity Against Human Cancer Cell Lines
This compound has demonstrated potent cytotoxic effects across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar to low micromolar concentrations.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| Mean Value | (34 cell lines) | 0.005 |
| A549 | Lung Cancer | - |
| K562 | Chronic Myeloid Leukemia | - |
| JEG-3 | Choriocarcinoma | - |
| HTR-8/SVneo | Normal Trophoblast | - |
| Note: Specific IC50 values for A549, K562, JEG-3, and HTR-8/SVneo were not provided in the summarized sources, but cytotoxic effects were confirmed. The mean IC50 is across 34 human cancer cell lines.[2] |
Induction of Apoptosis
A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. This process is initiated through the intrinsic mitochondrial pathway.
Key events in this compound-induced apoptosis include:
-
Increased Bax/Bcl-2 Ratio: this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio that favors apoptosis.[1][5]
-
Mitochondrial Dysfunction: The compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[5]
-
Caspase Activation: Released cytochrome c activates caspase-9, an initiator caspase, which in turn cleaves and activates caspase-3, an executioner caspase.[1][2][5] Activated caspase-3 then orchestrates the dismantling of the cell.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest. The specific phase of arrest can be cell-line dependent. For instance, it has been shown to cause G2/M phase arrest in JEG-3 choriocarcinoma cells and S phase arrest in HTR-8/SVneo normal trophoblast cells.[1][5] This arrest is associated with the upregulation of the cell cycle inhibitor p21 and the downregulation of cell cycle checkpoint proteins.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Early Research on Altersolanol A-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altersolanol A, a tetrahydroanthraquinone derived from various fungal species, has emerged as a compound of interest in oncology research due to its cytotoxic effects on a range of cancer cell lines. Early investigations into its mechanism of action have revealed that this compound can induce programmed cell death, or apoptosis, in cancerous cells, suggesting its potential as a chemotherapeutic agent. This technical guide provides a comprehensive overview of the foundational research on this compound-induced apoptosis, detailing the key signaling pathways, experimental methodologies, and quantitative data from seminal studies.
Core Mechanisms of this compound-Induced Apoptosis
Early research indicates that this compound primarily triggers the intrinsic pathway of apoptosis, a process orchestrated by the mitochondria in response to cellular stress. The key molecular events involved in this pathway include the disruption of mitochondrial membrane potential, the generation of reactive oxygen species (ROS), and the modulation of the Bcl-2 family of proteins, ultimately leading to the activation of caspases and the execution of cell death.
Quantitative Data on this compound Cytotoxicity
The cytotoxic potential of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined in numerous studies. The following tables summarize the reported IC50 values for this compound and its closely related analogue, Alternol.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| 34 Human Cancer Cell Lines (Mean) | Various | 0.005 | [1] |
Table 2: IC50 Values of Alternol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| LNCaP | Prostate Cancer | ~5 | [2] |
| C4-2 | Prostate Cancer | ~5 | [2] |
| PC-3 | Prostate Cancer | ~10 | [2] |
| 22RV1 | Prostate Cancer | Not specified | [2] |
| DU145 | Prostate Cancer | Resistant | [2] |
| HL60 | Leukemia | Resistant | [2] |
Signaling Pathways in this compound-Induced Apoptosis
The pro-apoptotic activity of this compound is mediated through a complex interplay of signaling molecules. The primary pathway implicated is the mitochondria-mediated intrinsic apoptosis pathway. Additionally, this compound has been shown to influence other signaling cascades, such as the MAPK pathway.
Intrinsic Apoptosis Pathway
This compound initiates apoptosis by inducing mitochondrial dysfunction. This leads to the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, forming the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. A critical control point in this pathway is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This compound has been shown to increase the Bax/Bcl-2 ratio, thereby promoting apoptosis.[3]
Caption: Intrinsic apoptosis pathway induced by this compound.
MAPK Signaling Pathway
Studies have indicated that this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been observed to decrease the phosphorylation of JNK, ERK, and p38, leading to the inactivation of this pathway, which is often associated with cell survival and proliferation.[3]
Caption: Inhibition of the MAPK signaling pathway by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to investigate this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and cleaved caspase-9 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in ΔΨm is an early indicator of apoptosis.
-
Cell Treatment: Treat cells with this compound.
-
Staining: Incubate the cells with a fluorescent dye such as JC-1 or TMRE.
-
Analysis:
-
JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
-
TMRE: This dye accumulates in active mitochondria. A decrease in TMRE fluorescence indicates a loss of ΔΨm.
-
-
Detection: The fluorescence can be measured using a flow cytometer or a fluorescence microscope.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Increased ROS production is a key event in this compound-induced apoptosis.
-
Cell Treatment: Treat cells with this compound.
-
Staining: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or dihydroethidium (DHE).
-
Analysis: Upon oxidation by ROS, these probes become fluorescent.
-
Detection: The fluorescence intensity, which is proportional to the amount of intracellular ROS, can be measured using a flow cytometer or a fluorescence plate reader.
Experimental Workflow Visualization
Caption: General experimental workflow for studying this compound-induced apoptosis.
Conclusion
Early research has established that this compound is a potent inducer of apoptosis in various cancer cell lines. Its pro-apoptotic effects are primarily mediated through the intrinsic mitochondrial pathway, characterized by increased ROS production, an elevated Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and subsequent activation of the caspase cascade. Furthermore, this compound has been shown to inhibit pro-survival signaling pathways such as the MAPK pathway. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogues in the field of oncology. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical in vivo models.
References
- 1. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal metabolite this compound exhibits potent cytotoxicity against human placental trophoblasts in vitro via mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Altersolanol A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altersolanol A, a tetrahydroanthraquinone of fungal origin, has garnered significant interest within the scientific community due to its potent and selective cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the natural sources of this compound and delves into the current understanding of its biosynthesis. This document summarizes quantitative data on its production, details experimental protocols for its isolation and characterization, and visualizes the proposed biosynthetic pathway, offering a valuable resource for researchers in natural product chemistry, mycology, and oncology drug development.
Natural Sources of this compound
This compound is a secondary metabolite exclusively produced by various species of fungi, many of which are classified as endophytic or phytopathogenic. These fungi establish intricate relationships with host plants, and the production of this compound may play a role in these interactions. To date, there is no evidence to suggest that this compound is naturally synthesized by plants themselves.
The primary fungal producers of this compound that have been identified in the scientific literature include:
-
Stemphylium globuliferum : This endophytic fungus was notably isolated from the medicinal plant Mentha pulegium (pennyroyal).[1][2]
-
Alternaria solani : A well-known phytopathogenic fungus that causes early blight disease in potatoes and tomatoes.[3]
-
Phomopsis sp. : An endophytic fungus isolated from the plant Nyctanthes arbor-tristis.[4]
-
Alternaria alternata : A ubiquitous fungus that can be found as a plant pathogen, saprophyte, or endophyte.
-
Cladosporium cladosporioides : A common fungus found in a variety of environments.
These fungal species represent a rich and diverse source for the isolation of this compound for research and potential therapeutic applications.
Biosynthesis of this compound
The biosynthesis of this compound follows the polyketide pathway, a major route for the production of a wide array of secondary metabolites in fungi. The core of the this compound molecule is assembled by a Type I iterative polyketide synthase (PKS).
While the complete biosynthetic gene cluster for this compound has not yet been fully elucidated in any of the producing organisms, significant insights can be drawn from the well-characterized biosynthesis of the structurally related compound, alternariol (AOH), in Alternaria alternata. The AOH biosynthetic gene cluster provides a putative model for the initial steps of this compound synthesis.
The Polyketide Synthase (PKS) Core
The biosynthesis is initiated by a Type I PKS, a large, multifunctional enzyme that iteratively condenses acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. In the case of the related compound alternariol, the PKS gene pksI is responsible for the synthesis of the heptaketide backbone.[5][6] It is highly probable that a homologous PKS is responsible for the initial steps in this compound biosynthesis.
Post-PKS Tailoring Enzymes
Following the formation of the polyketide chain, a series of tailoring enzymes, including cyclases, oxygenases, and reductases, modify the initial product to yield the final complex structure of this compound. The specific enzymatic steps are hypothesized to be:
-
Cyclization: The linear polyketide chain undergoes intramolecular cyclization reactions to form the characteristic aromatic ring system of the tetrahydroanthraquinone core.
-
Oxidoreduction: A series of oxidation and reduction reactions, catalyzed by enzymes such as monooxygenases and dehydrogenases, introduce the hydroxyl and ketone functionalities at specific positions on the core structure. These modifications are critical for the biological activity of this compound.
The gene cluster for alternariol biosynthesis in A. alternata includes genes encoding an O-methyltransferase (omtI), a FAD-dependent monooxygenase (moxI), a short-chain dehydrogenase (sdrI), and a putative extradiol dioxygenase (doxI), which are likely representative of the types of tailoring enzymes involved in this compound biosynthesis.[5]
Proposed Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound, drawing parallels with the known biosynthesis of alternariol.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data on this compound Production
The yield of this compound from fungal cultures can vary significantly depending on the fungal species, culture conditions (media composition, temperature, light), and extraction methods. The following table summarizes available quantitative data from the literature.
| Fungal Species | Culture Conditions | Yield of this compound | Reference |
| Phomopsis sp. | Potato Dextrose Agar, 25°C, 12h light/dark cycles, 30 days | 344 mg from 50 Petri plates | [5] |
Further research is needed to establish optimized culture conditions for maximizing this compound production from various fungal sources.
Experimental Protocols
This section provides a detailed methodology for the isolation and purification of this compound, based on a published protocol for Phomopsis sp..
Fungal Cultivation and Extraction
-
Inoculation and Incubation: Inoculate 50 Petri plates (90 mm) containing 15 ml of Potato Dextrose Agar (PDA) medium with the this compound-producing fungus (e.g., Phomopsis sp.).
-
Incubate the plates at 25°C under a 12-hour light/dark cycle for 30 days.
-
Extraction: After the incubation period, extract the entire agar mass with a 1:1 mixture of dichloromethane and methanol.
-
Concentrate the extract to dryness under reduced pressure.
Purification of this compound
-
Liquid-Liquid Extraction: Suspend the crude extract in 500 ml of demineralized water and perform a triplicate extraction with 800 ml of ethyl acetate.
-
Combine the organic layers and dry them in a vacuum at 42°C to yield the crude ethyl acetate extract.
-
Column Chromatography: Subject the crude extract to repeated column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of ethyl acetate in petroleum ether. This compound typically elutes with 65% ethyl acetate in petroleum ether.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a chloroform and methanol solvent system.
-
Purity Assessment: Establish the purity of the isolated this compound using analytical High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile and water.
Structural Elucidation
The chemical structure of this compound is confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to determine the connectivity of atoms and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition.
Logical Workflow for this compound Research
The following diagram illustrates a logical workflow for the discovery, production, and characterization of this compound from fungal sources.
Caption: A logical workflow for this compound research.
Conclusion and Future Directions
This compound remains a promising natural product with significant potential for the development of novel anticancer therapeutics. While its natural fungal sources have been identified and methods for its isolation are established, a complete understanding of its biosynthesis at the genetic and enzymatic level is still an active area of research. Future efforts should focus on:
-
Identification and characterization of the complete this compound biosynthetic gene cluster in high-yielding fungal strains.
-
Heterologous expression of the biosynthetic genes in a suitable host to enable engineered production and the generation of novel analogs.
-
Optimization of fermentation conditions to enhance the production of this compound in its native fungal producers.
A deeper understanding of the biosynthesis of this compound will not only facilitate its sustainable production but also open avenues for synthetic biology approaches to create novel derivatives with improved pharmacological properties.
References
- 1. SnPKS19 Encodes the Polyketide Synthase for Alternariol Mycotoxin Biosynthesis in the Wheat Pathogen Parastagonospora nodorum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solanapyrone synthase, a possible Diels-Alderase and iterative type I polyketide synthase encoded in a biosynthetic gene cluster from Alternaria solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternariol as virulence and colonization factor of Alternaria alternata during plant infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Polyketide Synthase Required for Alternariol (AOH) and Alternariol-9-Methyl Ether (AME) Formation in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Interpretation for the Elucidation of Altersolanol A's Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altersolanol A, a tetrahydroanthraquinone derivative, is a fungal metabolite known for its interesting biological activities. The determination of its complex stereochemistry and overall molecular structure relies heavily on a suite of spectroscopic techniques. This technical guide provides an in-depth overview of the interpretation of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—that are pivotal in the structural elucidation of this compound. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development.
Physicochemical and Spectroscopic Data of this compound
A summary of the key physicochemical and mass spectrometry data for this compound is presented below. While detailed, publicly available tabular data for NMR and IR spectroscopy are limited, this guide provides an interpretation of the expected spectral features based on the known structure and data from analogous compounds.
Table 1: Physicochemical and Mass Spectrometry Data for this compound
| Property | Data |
| Molecular Formula | C₁₆H₁₆O₈ |
| Molecular Weight | 336.29 g/mol |
| High-Resolution MS (HRMS) | [M+H]⁺ m/z 337.0912 (Calculated for C₁₆H₁₇O₈⁺) |
| Key MS/MS Fragments | 319, 301, 291, 273, 259 |
Mass Spectrometry (MS)
High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule. For this compound, an [M+H]⁺ ion at m/z 337.0912 would confirm the molecular formula C₁₆H₁₆O₈. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. The observed fragments at m/z 319, 301, 291, 273, and 259 likely correspond to sequential losses of water (H₂O), carbon monoxide (CO), and other small neutral molecules from the parent ion, which is characteristic of the polyhydroxylated and quinone functionalities present in the this compound scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including 1D (¹H and ¹³C) and 2D techniques (COSY, HSQC, HMBC), is the most powerful tool for elucidating the detailed connectivity and stereochemistry of complex organic molecules like this compound.
Table 2: Expected ¹H NMR Data for this compound
| Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J in Hz) |
| H-1 | ~4.5 - 5.0 | d | ~5-7 Hz |
| H-2 | ~3.5 - 4.0 | m | - |
| H-3 | ~3.5 - 4.0 | m | - |
| H-4 | ~4.0 - 4.5 | d | ~3-5 Hz |
| H-5 | ~7.0 - 7.5 | d | ~2-3 Hz |
| H-7 | ~6.5 - 7.0 | d | ~2-3 Hz |
| 3-CH₃ | ~1.2 - 1.5 | s | - |
| 6-OCH₃ | ~3.8 - 4.0 | s | - |
| OH groups | Variable (broad singlets) | br s | - |
Interpretation of ¹H NMR Data: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, aliphatic, and methoxy protons. The aromatic region would display two meta-coupled doublets for H-5 and H-7. The aliphatic region would contain signals for the protons on the tetrahydroxy-substituted ring, with their specific multiplicities and coupling constants providing crucial information about their relative stereochemistry. The presence of a singlet for the methyl group (3-CH₃) and another singlet for the methoxy group (6-OCH₃) would also be characteristic. The hydroxyl protons would likely appear as broad singlets that are exchangeable with D₂O.
Table 3: Expected ¹³C NMR Data for this compound
| Position | Expected Chemical Shift (ppm) |
| C-1 | ~70 - 75 |
| C-2 | ~70 - 75 |
| C-3 | ~70 - 75 |
| C-4 | ~70 - 75 |
| C-4a | ~130 - 135 |
| C-5 | ~110 - 115 |
| C-6 | ~160 - 165 |
| C-7 | ~100 - 105 |
| C-8 | ~160 - 165 |
| C-8a | ~110 - 115 |
| C-9 | ~180 - 185 |
| C-10 | ~185 - 190 |
| C-10a | ~135 - 140 |
| 3-CH₃ | ~20 - 25 |
| 6-OCH₃ | ~55 - 60 |
Interpretation of ¹³C NMR Data: The ¹³C NMR spectrum would be expected to show 16 distinct carbon signals, consistent with the molecular formula. The downfield region would contain signals for the two carbonyl carbons of the quinone moiety (C-9 and C-10). The aromatic and olefinic carbons would resonate in the range of 100-165 ppm. The aliphatic carbons bearing hydroxyl groups (C-1, C-2, C-3, and C-4) would appear in the 70-75 ppm region. The methyl and methoxy carbons would have characteristic signals in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H (hydroxyl groups) |
| ~2950 | C-H (aliphatic) |
| ~1650 | C=O (quinone) |
| ~1600, ~1450 | C=C (aromatic) |
| ~1200, ~1050 | C-O (alcohols, ether) |
Note: A detailed peak list for the IR spectrum of this compound is not publicly available. The presented data are characteristic absorption ranges for the functional groups present in the molecule.
Interpretation of IR Data: The IR spectrum of this compound would be dominated by a broad absorption band around 3400 cm⁻¹, indicative of the multiple hydroxyl groups. A sharp peak around 1650 cm⁻¹ would correspond to the conjugated carbonyl groups of the quinone system. Absorptions in the 1600-1450 cm⁻¹ region would confirm the presence of the aromatic ring. C-H stretching vibrations for the aliphatic and aromatic protons would also be observed.
Experimental Protocols
The structural elucidation of this compound involves its isolation from a fungal source followed by spectroscopic analysis.
Isolation and Purification
This compound is typically isolated from the culture broth of various fungi, such as Alternaria solani or Stemphylium globuliferum. The general procedure involves:
-
Fermentation: Culturing the fungus in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
Extraction: Extracting the culture broth and/or mycelium with an organic solvent (e.g., ethyl acetate).
-
Chromatography: Subjecting the crude extract to a series of chromatographic techniques, such as column chromatography (using silica gel or Sephadex) and high-performance liquid chromatography (HPLC), to isolate pure this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve a few milligrams of pure this compound in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to obtain initial information about the proton and carbon environments.
-
2D NMR: Perform a series of 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing key information for stereochemical assignments.
-
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Introduce the sample into a high-resolution mass spectrometer, typically using electrospray ionization (ESI).
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular weight and perform tandem MS (MS/MS) experiments to obtain fragmentation patterns.
Infrared Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or deposit a thin film of the sample on a salt plate.
-
Analysis: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
Visualization of Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using spectroscopic data.
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Altersolanol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altersolanol A, a tetrahydroanthraquinone derivative, is a natural product of significant interest in drug discovery due to its potent biological activities.[1][2] It has been isolated from various fungal species, including Phomopsis sp. and Alternaria porri, and has demonstrated selective cytotoxic activity against a range of human cancer cell lines.[1][3] The mechanism of action for its anti-cancer properties involves the induction of apoptosis through the activation of caspases-3 and -9 and its function as a kinase inhibitor.[1] Given its therapeutic potential, robust and efficient methods for the purification of this compound are crucial for advancing preclinical and clinical research.
This application note provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC). The methodology described herein is designed to yield high-purity this compound suitable for a variety of downstream applications, including structural elucidation, in vitro and in vivo biological assays, and the development of analytical standards.
Experimental Protocols
Sample Preparation
A critical step for successful HPLC purification is the proper preparation of the crude or partially purified extract containing this compound.
-
Extraction: Fungal cultures or other source materials are typically extracted with an organic solvent such as ethyl acetate or methanol to obtain a crude extract.
-
Solvent Removal: The crude extract is dried under reduced pressure using a rotary evaporator.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the HPLC mobile phase, such as methanol or a mixture of methanol and water. The concentration should be optimized to avoid column overloading, typically in the range of 10-50 mg/mL.
-
Filtration: The reconstituted sample is filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.
HPLC Purification
The following protocol outlines the parameters for the preparative HPLC purification of this compound.
Instrumentation:
-
Preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Fraction collector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 10.0 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 500 µL (can be adjusted based on sample concentration and column dimensions) |
Data Presentation
The retention time of this compound under the specified conditions is expected to be consistent. The following table summarizes the expected quantitative data for a successful purification run.
| Analyte | Retention Time (min) | Purity (%) |
| This compound | Approximately 15-20 | >95% |
Note: The exact retention time may vary depending on the specific HPLC system, column batch, and slight variations in mobile phase preparation. A reference standard of this compound should be used for initial peak identification. A previously reported retention time for this compound on an Agilent RRHD Eclipse column (50 x 2 mm, 1.8 µm) was 2.52 minutes, though the mobile phase and gradient were not fully detailed.[3]
Mandatory Visualizations
Experimental Workflow for HPLC Purification of this compound
Caption: Workflow for the HPLC purification of this compound.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via kinase inhibition.
References
- 1. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel tetrahydroanthraquinone - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C16H16O8 | CID 89644 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTT Assay with Altersolanol A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of Altersolanol A on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This compound, a tetrahydroanthraquinone derived from fungi, has demonstrated potent cytotoxic and pro-apoptotic activity against a broad spectrum of cancer cells.[1][2][3] This document outlines the necessary reagents, step-by-step experimental procedures, and data analysis methods, and includes diagrams of the experimental workflow and the key signaling pathways modulated by this compound.
Data Presentation
This compound In Vitro Cytotoxicity
The following table summarizes the 50% and 70% inhibitory concentrations (IC50 and IC70) of this compound against a panel of 34 human cancer cell lines, providing a valuable reference for selecting appropriate concentration ranges for your experiments.[2]
| Cell Line | Tumor Histotype | IC50 (µg/mL) | IC70 (µg/mL) |
| 786-O | Kidney | 0.005 | 0.024 |
| A-498 | Kidney | 0.005 | 0.024 |
| CAKI-1 | Kidney | 0.005 | 0.024 |
| RXF-393 | Kidney | 0.005 | 0.024 |
| A-549 | Lung | 0.005 | 0.024 |
| EKVX | Lung | 0.005 | 0.024 |
| HOP-62 | Lung | 0.005 | 0.024 |
| HOP-92 | Lung | 0.005 | 0.024 |
| NCI-H226 | Lung | 0.005 | 0.024 |
| NCI-H522 | Lung | 0.005 | 0.024 |
| LXFL-529 | Lung | 0.005 | 0.024 |
| SW-620 | Colon | 0.005 | 0.024 |
| COLO-205 | Colon | 0.005 | 0.024 |
| HCC-2998 | Colon | 0.005 | 0.024 |
| HCT-116 | Colon | 0.005 | 0.024 |
| HCT-15 | Colon | 0.005 | 0.024 |
| HT-29 | Colon | 0.005 | 0.024 |
| KM-12 | Colon | 0.005 | 0.024 |
| SF-268 | CNS | 0.005 | 0.024 |
| SF-295 | CNS | 0.005 | 0.024 |
| SF-539 | CNS | 0.005 | 0.024 |
| SNB-19 | CNS | 0.005 | 0.024 |
| SNB-75 | CNS | 0.005 | 0.024 |
| U251 | CNS | 0.005 | 0.024 |
| LOX-IMVI | Melanoma | 0.005 | 0.024 |
| MALME-3M | Melanoma | 0.005 | 0.024 |
| M-14 | Melanoma | 0.005 | 0.024 |
| SK-MEL-2 | Melanoma | 0.005 | 0.024 |
| SK-MEL-28 | Melanoma | 0.005 | 0.024 |
| SK-MEL-5 | Melanoma | 0.005 | 0.024 |
| UACC-257 | Melanoma | 0.005 | 0.024 |
| UACC-62 | Melanoma | 0.005 | 0.024 |
| IGROV-1 | Ovary | 0.005 | 0.024 |
| OVCAR-3 | Ovary | 0.005 | 0.024 |
Experimental Protocols
Reagent Preparation
1.1. This compound Stock Solution (1 mg/mL)
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, chloroform, and dichloromethane, and is insoluble in water.[3] DMSO is a commonly used solvent for in vitro cell-based assays.
-
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex or sonicate until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
1.2. MTT Reagent (5 mg/mL)
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4
-
0.2 µm sterile filter
-
Sterile, light-protected container
-
-
Procedure:
1.3. Solubilization Solution
-
Materials:
-
Dimethyl Sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
MTT Assay Protocol
This protocol is designed for a 96-well plate format.
2.1. Cell Seeding
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Include wells with medium only to serve as a blank for absorbance readings.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.
2.2. Treatment with this compound
-
Prepare serial dilutions of this compound from the 1 mg/mL stock solution in complete culture medium. A suggested starting range, based on the known IC50 values, would be from 0.001 µg/mL to 1 µg/mL.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
2.3. MTT Addition and Incubation
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well, including the blank and control wells.[4]
-
Gently mix the plate and incubate for 2-4 hours at 37°C and 5% CO2, or until a purple precipitate is visible.
2.4. Solubilization of Formazan Crystals
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix the contents of the wells thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
2.5. Absorbance Measurement
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Record the absorbance values within 1 hour of adding the solubilization solution.
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, the concentration of this compound that inhibits cell viability by 50%, from the dose-response curve using appropriate software.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
This compound Signaling Pathways
This compound has been shown to induce apoptosis and inhibit proliferation by modulating key signaling pathways. The compound leads to the inactivation of the MAPK signaling pathway by decreasing the phosphorylation of JNK, ERK, and p38.[5] It also promotes mitochondria-mediated intrinsic apoptosis by increasing the Bax/Bcl-2 ratio and activating caspases-9 and -3.[5][6]
Caption: this compound's modulation of MAPK and apoptosis signaling pathways.
References
- 1. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fungal metabolite this compound exhibits potent cytotoxicity against human placental trophoblasts in vitro via mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Antibacterial Activity of Altersolanol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altersolanol A, a tetrahydroanthraquinone derivative, has garnered significant interest for its diverse biological activities, including potential antibacterial properties. This document provides a comprehensive set of experimental protocols and application notes to systematically evaluate the antibacterial efficacy of this compound. The methodologies outlined herein cover initial screening assays to more detailed mechanistic studies, facilitating a thorough investigation of its potential as a novel antibacterial agent.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 |
| Bacillus subtilis | Gram-positive | 8 |
| Escherichia coli | Gram-negative | 64 |
| Pseudomonas aeruginosa | Gram-negative | 128 |
| Streptococcus pneumoniae | Gram-positive | 32 |
| Klebsiella pneumoniae | Gram-negative | 64 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | Gram-positive | 32 | 2 |
| Bacillus subtilis | Gram-positive | 16 | 2 |
| Escherichia coli | Gram-negative | >256 | >4 |
| Pseudomonas aeruginosa | Gram-negative | >256 | >2 |
| Streptococcus pneumoniae | Gram-positive | 64 | 2 |
| Klebsiella pneumoniae | Gram-negative | 128 | 2 |
Table 3: Effect of this compound on Bacterial Growth Kinetics of Staphylococcus aureus
| Time (hours) | Absorbance (OD600) - Control | Absorbance (OD600) - 1/2 MIC | Absorbance (OD600) - MIC | Absorbance (OD600) - 2x MIC |
| 0 | 0.05 | 0.05 | 0.05 | 0.05 |
| 2 | 0.15 | 0.12 | 0.06 | 0.05 |
| 4 | 0.45 | 0.30 | 0.07 | 0.05 |
| 6 | 0.80 | 0.55 | 0.08 | 0.05 |
| 8 | 1.20 | 0.70 | 0.09 | 0.05 |
| 12 | 1.50 | 0.85 | 0.10 | 0.05 |
| 24 | 1.60 | 0.90 | 0.10 | 0.05 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism. The broth microdilution method is a widely used and reliable technique for this purpose.[1][2][3][4]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures (logarithmic growth phase)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube containing 5 mL of MHB.
-
Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (typically 2-6 hours), achieving a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the desired highest final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing MHB and bacterial inoculum but no this compound).
-
Well 12 will serve as the sterility control (containing MHB only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound required to kill 99.9% of the initial bacterial inoculum.[5][6][7][8]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and spreader
Procedure:
-
Subculturing from MIC plate:
-
Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Spot-inoculate the aliquots onto separate, labeled sections of an MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate, which corresponds to a 99.9% reduction in the initial inoculum.
-
Bacterial Growth Kinetics Assay
This assay evaluates the effect of different concentrations of this compound on the growth rate of a bacterial strain over time.[9]
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Sterile culture tubes or a 96-well plate
-
Spectrophotometer or microplate reader
-
Incubator with shaking capabilities
Procedure:
-
Prepare Cultures:
-
Prepare a bacterial inoculum as described in the MIC protocol.
-
In a series of sterile culture tubes or a 96-well plate, prepare different concentrations of this compound in MHB (e.g., 0, 1/2 MIC, MIC, and 2x MIC).
-
-
Inoculation:
-
Inoculate each tube or well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Measurement:
-
Incubate the cultures at 37°C with constant agitation.
-
At regular time intervals (e.g., every 2 hours for 24 hours), measure the optical density (OD) of each culture at 600 nm.
-
-
Data Analysis:
-
Plot the OD600 values against time to generate growth curves for each concentration of this compound.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound's antibacterial activity.
Putative Bacterial Signaling Pathway Targeted by this compound
The exact bacterial signaling pathway targeted by this compound is yet to be fully elucidated. However, based on the known mechanisms of action of other anthraquinones, a plausible hypothesis is the disruption of bacterial two-component signal transduction systems. These systems are crucial for bacteria to sense and respond to environmental changes, and they regulate a wide range of processes including virulence, antibiotic resistance, and cell wall synthesis.
Caption: Putative mechanism of this compound targeting a two-component system.
Discussion of Potential Mechanism of Action
Anthraquinones, the class of compounds to which this compound belongs, are known to exert their antibacterial effects through various mechanisms.[5] These include:
-
Inhibition of Biofilm Formation: Many anthraquinones can interfere with the signaling pathways, such as quorum sensing, that are essential for biofilm development.
-
Disruption of the Cell Wall and Membrane: Some of these compounds can damage the integrity of the bacterial cell wall or cytoplasmic membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Nucleic Acid and Protein Synthesis: Anthraquinones can intercalate with DNA or inhibit enzymes involved in DNA replication and transcription, as well as interfere with ribosome function to block protein synthesis.
-
Blockage of Energy Metabolism: Interference with the electron transport chain and other metabolic pathways can deprive the bacterial cell of the energy required for survival.
Given that this compound has been identified as a kinase inhibitor in eukaryotic cells, it is plausible that it may also target bacterial kinases, such as the histidine kinases in two-component systems. These systems are critical for bacterial signal transduction and the regulation of virulence and survival. Inhibition of these kinases would disrupt essential cellular processes, leading to an antibacterial effect. Further studies are warranted to investigate these potential mechanisms of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. How antibiotics kill bacteria: from targets to networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Altersolanol B, a fungal tetrahydroanthraquinone, inhibits the proliferation of estrogen receptor-expressing (ER+) huma… [ouci.dntb.gov.ua]
- 8. Bacteria’s Secret Signaling System Opens Doors for Antibiotic Therapy | Technology Networks [technologynetworks.com]
- 9. researchgate.net [researchgate.net]
Investigating the Impact of Altersolanol A on the PI3K/AKT Signaling Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Altersolanol A, a natural anthraquinone derivative, on the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2] While direct studies on this compound's interaction with the PI3K/AKT pathway are emerging, the related compound Altersolanol B has demonstrated modulation of this pathway, suggesting a promising avenue of research for this compound.[3][4]
This document outlines key experimental techniques, detailed protocols, and data presentation strategies to elucidate the mechanism of action of this compound.
Key Experimental Techniques
A multi-faceted approach is essential to thoroughly characterize the effects of this compound on the PI3K/AKT pathway. The following experimental techniques are recommended:
-
Cell Viability and Proliferation Assays (MTT Assay): To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.[5][6]
-
Western Blotting: To analyze the phosphorylation status and total protein levels of key components of the PI3K/AKT pathway, such as AKT, mTOR, and their downstream effectors.[7]
-
In Vitro Kinase Assays: To directly measure the inhibitory effect of this compound on the enzymatic activity of PI3K isoforms.[8][9]
-
Molecular Docking: To predict the binding mode and affinity of this compound to the ATP-binding pocket of PI3K, providing insights into the potential mechanism of inhibition at a molecular level.[10][11]
Data Presentation
Clear and concise data presentation is crucial for interpretation and comparison. Quantitative data from the suggested experiments should be summarized in structured tables.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Various (34 lines) | Multiple | Mean: 0.005 | [12] |
Note: The provided IC50 value is a mean across 34 human cancer cell lines. Specific IC50 values for individual cell lines should be determined experimentally.
Table 2: Effect of Altersolanol B on PI3K/AKT Pathway Protein Phosphorylation (Example Data)
| Target Protein | Treatment | Phosphorylation Status | Fold Change vs. Control | Reference |
| AKT (Ser473) | Altersolanol B (5.5 µM) | Decreased | 0.4 | [4] |
| mTOR (Ser2448) | Altersolanol B (5.5 µM) | Decreased | 0.5 | [4] |
| p70S6K (Thr389) | Altersolanol B (5.5 µM) | Decreased | 0.3 | [4] |
Note: This table presents example data for the related compound Altersolanol B. Similar experiments are required to determine the effects of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol is for determining the concentration-dependent effect of this compound on the viability of cancer cells.[5][13][14]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[15]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/AKT Pathway Phosphorylation
This protocol is for detecting changes in the phosphorylation state of key proteins in the PI3K/AKT pathway following treatment with this compound.[7][16]
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)[7]
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-mTOR (Ser2448), anti-total mTOR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[7] Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: In Vitro PI3K Kinase Assay
This protocol is for directly measuring the inhibitory effect of this compound on the activity of purified PI3K enzyme.[9][17]
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
This compound
-
PI3K substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer[9]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, PI3K enzyme, and this compound at various concentrations.
-
Initiate Reaction: Add the PI3K substrate (PIP2) and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[9]
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition by this compound at each concentration and determine the IC50 value.
Protocol 4: Molecular Docking of this compound with PI3K
This protocol outlines the computational steps to predict the binding interaction between this compound and the PI3K protein.[11][18][19]
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)
-
Protein Data Bank (PDB) for PI3K crystal structure (e.g., PDB ID: 4TV3 for PI3Kα)[11]
-
Ligand preparation software (e.g., ChemDraw, Avogadro)
Procedure:
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structure of the PI3K catalytic subunit from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Draw the 2D structure of this compound and convert it to a 3D structure. Perform energy minimization.
-
-
Binding Site Definition: Identify the ATP-binding site of the PI3K protein based on the co-crystallized ligand or literature information.
-
Molecular Docking:
-
Perform molecular docking of this compound into the defined binding site of PI3K using the chosen docking software.
-
Generate multiple binding poses.
-
-
Analysis of Results:
-
Analyze the docking poses based on their binding energy scores and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.
-
Visualize the best-ranked docking pose to understand the binding mode of this compound.
-
Visualizations
Diagrams are provided to visualize key concepts and workflows.
Caption: PI3K/AKT Signaling Pathway and Potential Inhibition by this compound.
Caption: Experimental Workflow for Studying this compound's Effect on PI3K/AKT.
By following these application notes and protocols, researchers can systematically investigate and characterize the effects of this compound on the PI3K/AKT signaling pathway, contributing to the understanding of its anticancer potential and the development of novel therapeutic strategies.
References
- 1. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Altersolanol B, a fungal tetrahydroanthraquinone, inhibits the proliferation of estrogen receptor-expressing (ER+) human breast adenocarcinoma by modulating PI3K/AKT, p38/ERK MAPK and associated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 9. promega.de [promega.de]
- 10. Molecular docking and dynamics simulation study of quinones and pyrones from Alternaria solani and Alternaria alternata with HSP90: an important therapeutic target of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs [mdpi.com]
Investigating the Impact of Altersolanol A on the MAPK Signaling Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Altersolanol A, a natural anthraquinone derivative, has garnered significant interest in the scientific community due to its potential as a therapeutic agent.[1][2] This compound has demonstrated cytotoxic activity against a broad range of human cancer cell lines, with a mean IC50 value of 0.005 µg/mL.[1] Emerging evidence suggests that this compound exerts its biological effects, at least in part, by modulating key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.
The MAPK signaling cascade, comprising primarily the ERK, JNK, and p38 pathways, is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Dysregulation of this pathway is a hallmark of many diseases, most notably cancer. Therefore, targeting the MAPK pathway presents a promising strategy for the development of novel therapeutics.
Studies have indicated that this compound functions as a kinase inhibitor.[1][2] Specifically, it has been shown to decrease the phosphorylation of key MAPK pathway components, namely JNK, ERK, and p38, in human trophoblast cells.[3] This inhibitory action on the MAPK pathway likely contributes to its observed anti-proliferative and pro-apoptotic effects.[1][3] A related compound, Altersolanol B, has also been shown to modulate the p38/ERK MAPK pathway, further highlighting the potential of this class of compounds as MAPK pathway inhibitors.[3]
These application notes provide a framework for researchers to investigate the detailed mechanisms of this compound's interaction with the MAPK signaling pathway. The following protocols and data presentations are designed to facilitate the systematic evaluation of this compound's efficacy and to elucidate its specific molecular targets within the cascade. Understanding the precise impact of this compound on MAPK signaling is a critical step in its development as a potential therapeutic agent for cancer and other diseases driven by aberrant MAPK activity.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Parameter | Value | Reference |
| Mean IC50 | 0.005 µg/mL | [1][4] |
| Number of Cell Lines Tested | 34 | [1] |
Table 2: Effect of this compound on MAPK Phosphorylation (Hypothetical Data)
| Target Protein | This compound Concentration (µM) | % Inhibition of Phosphorylation |
| Phospho-ERK1/2 (Thr202/Tyr204) | 0.1 | 15% |
| 1 | 45% | |
| 10 | 85% | |
| Phospho-JNK (Thr183/Tyr185) | 0.1 | 20% |
| 1 | 55% | |
| 10 | 90% | |
| Phospho-p38 (Thr180/Tyr182) | 0.1 | 10% |
| 1 | 40% | |
| 10 | 80% |
Note: The data in Table 2 is representative and intended to illustrate the expected dose-dependent inhibitory effect of this compound on the phosphorylation of key MAPK proteins. Actual values must be determined experimentally.
Table 3: In Vitro Kinase Inhibition by this compound (Hypothetical Data)
| Kinase | IC50 (µM) |
| MEK1 | 5.2 |
| MKK4 | 3.8 |
| p38α | 8.1 |
Note: The data in Table 3 is hypothetical and represents potential IC50 values of this compound against specific kinases in the MAPK pathway. These values need to be determined through in vitro kinase assays.
Mandatory Visualizations
Caption: The MAPK signaling pathway and potential points of inhibition by this compound.
Caption: Experimental workflow for investigating the impact of this compound on the MAPK pathway.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., A549, K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.001 to 10 µg/mL). Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Western Blot Analysis for MAPK Phosphorylation
Objective: To qualitatively and quantitatively assess the effect of this compound on the phosphorylation of ERK, JNK, and p38 MAP kinases.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, phospho-p38, total p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Protocol 3: In Vitro Kinase Assay
Objective: To directly measure the inhibitory effect of this compound on the activity of specific MAPK pathway kinases (e.g., MEK1, MKK4, p38α).
Materials:
-
Recombinant active kinases (e.g., MEK1, MKK4, p38α)
-
Specific kinase substrates (e.g., inactive ERK2 for MEK1, inactive JNK for MKK4, ATF2 for p38α)
-
This compound
-
Kinase assay buffer
-
ATP (including [γ-³²P]ATP for radioactive assays or using a commercial non-radioactive kit)
-
96-well plates
-
Scintillation counter or luminescence/fluorescence plate reader (depending on the assay format)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the specific substrate, and different concentrations of this compound.
-
Kinase Addition: Add the recombinant active kinase to each well to initiate the reaction. Include a no-inhibitor control and a no-kinase control.
-
ATP Addition: Add ATP to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate.
-
For radioactive assays: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo™ Kinase Assay): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Plot an inhibition curve and determine the IC50 value.
References
Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Altersolanol A Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of Altersolanol A analogs and protocols for their biological evaluation to facilitate structure-activity relationship (SAR) studies. This compound, a tetrahydroanthraquinone natural product, has demonstrated significant cytotoxic and kinase inhibitory activities, making it a promising scaffold for the development of novel anticancer agents.
Introduction
This compound is a fungal metabolite known for its potent cytotoxic effects against a broad range of cancer cell lines.[1][2] Its mechanism of action involves the induction of apoptosis through the activation of caspase-3 and caspase-9 and the inhibition of key signaling pathways, including PI3K/AKT, MAPK, and NF-κB.[3][4] The synthesis of this compound analogs allows for the systematic exploration of its chemical space to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. This application note outlines the synthetic strategies and biological assays necessary for conducting comprehensive SAR studies.
Synthesis of this compound Analogs
The core structure of this compound, a tetrahydroanthraquinone, is efficiently constructed via an asymmetric Diels-Alder reaction.[5] This key step allows for the enantioselective synthesis of the tetracyclic core, which can be further functionalized to generate a library of analogs. Modifications can be introduced at various positions of the this compound scaffold to probe their impact on biological activity.
General Synthetic Workflow
The overall synthetic strategy involves the preparation of a suitable diene and dienophile, followed by a Lewis acid-catalyzed asymmetric Diels-Alder cycloaddition, and subsequent functional group manipulations to arrive at the desired analogs.
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol is adapted from the enantioselective total synthesis of this compound.[5]
Materials:
-
Substituted juglone derivative (dienophile)
-
Functionalized diene
-
(R)-3,3′-Diphenyl-BINOL
-
Boron Lewis acid (e.g., trimethyl borate)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of (R)-3,3′-diphenyl-BINOL in anhydrous DCM at room temperature under an inert atmosphere, add the boron Lewis acid.
-
Stir the mixture for 30-60 minutes to pre-form the catalyst.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the substituted juglone derivative (dienophile) to the catalyst solution.
-
Slowly add the functionalized diene to the reaction mixture.
-
Stir the reaction at the same temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the tetrahydroanthraquinone core.
Structure-Activity Relationship (SAR) Studies
The synthesized analogs should be evaluated for their biological activity to establish SAR. Key structural features to investigate include the substitution pattern on the aromatic ring, the stereochemistry and functional groups on the tetrahydropyran ring, and the nature of the side chain.
Data Presentation: Cytotoxicity of this compound and Analogs
The cytotoxic activity of the synthesized compounds is a primary endpoint for SAR analysis. The IC50 values (the concentration of compound that inhibits cell growth by 50%) should be determined against a panel of cancer cell lines.
| Compound | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | OCH3 | OH | CH3 | K562 (Leukemia) | ~15 | [3] |
| A549 (Lung) | ~20 | [3] | ||||
| 34 Human Cancer Cell Lines (Mean) | ~0.015 | [1] | ||||
| This compound Acetate | OCH3 | OAc | CH3 | K562 (Leukemia) | Inactive | [3] |
| Tetrahydroaltersolanol B | OCH3 | H | CH3 | K562 (Leukemia) | Inactive | [3] |
| Ampelanol | H | OH | H | K562 (Leukemia) | Inactive | [3] |
Note: The table above provides a starting point for SAR analysis based on published data. A comprehensive study would involve the synthesis and testing of a wider range of analogs with systematic modifications at R1, R2, and R3 positions. Preliminary findings suggest that the hydroxyl groups are crucial for activity, as their acetylation or removal leads to a loss of cytotoxicity.[3]
Biological Evaluation Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines (e.g., K562, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound analogs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Caspase-3/9 Activity)
This assay measures the activity of key executioner (caspase-3) and initiator (caspase-9) caspases to confirm that the observed cytotoxicity is due to apoptosis.
Materials:
-
Cancer cell lines
-
This compound analogs
-
Caspase-3/9 colorimetric or fluorometric assay kit (commercially available)
-
Microplate reader
Procedure:
-
Treat cells with the this compound analogs at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells according to the kit manufacturer's instructions.
-
Add the caspase-3 or caspase-9 substrate to the cell lysates.
-
Incubate the mixture at 37 °C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify the caspase activity relative to an untreated control.
Signaling Pathway Analysis
This compound has been reported to modulate several key signaling pathways involved in cancer cell proliferation and survival. Understanding how analogs affect these pathways is crucial for elucidating their mechanism of action.
PI3K/AKT Signaling Pathway
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound analogs.
MAPK Signaling Pathway
Caption: Modulation of the MAPK signaling pathway by this compound analogs.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.
Conclusion
The synthetic and biological protocols outlined in this application note provide a comprehensive framework for the systematic investigation of this compound analogs. By combining targeted synthesis with robust biological evaluation, researchers can effectively explore the structure-activity relationships of this promising natural product scaffold, paving the way for the development of novel and more effective anticancer therapeutics.
References
- 1. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fungal metabolite this compound exhibits potent cytotoxicity against human placental trophoblasts in vitro via mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First enantioselective total synthesis of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vivo Evaluation of Altersolanol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altersolanol A, a tetrahydroanthraquinone compound, has demonstrated significant potential as an anti-cancer agent. In vitro studies have revealed its cytotoxic and cytostatic activities against a broad spectrum of cancer cell lines, including leukemia and lung cancer.[1][2] The anti-tumor effects of this compound are attributed to its ability to induce apoptosis through the activation of caspase-3 and -9, and to its anti-invasive properties mediated by the inhibition of NF-κB activity.[1][2] Furthermore, evidence suggests that this compound can inhibit angiogenesis, a critical process in tumor growth and metastasis.[2] These promising preclinical findings warrant further investigation of this compound's efficacy and safety in in vivo models to assess its therapeutic potential for clinical applications.
These application notes provide a detailed framework for the in vivo experimental setup for testing this compound, including recommended protocols for xenograft models, data presentation guidelines, and visualizations of the key signaling pathways involved in its mechanism of action.
Data Presentation
Quantitative data from in vitro cytotoxicity assays are crucial for determining the appropriate dosage range for in vivo studies. The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound and a related compound, Alternol, against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | K562 (Chronic Myeloid Leukemia) | Not explicitly stated, but showed dose-dependent cytotoxicity | [1] |
| This compound | A549 (Lung Cancer) | Not explicitly stated, but showed dose-dependent cytotoxicity | [1] |
| This compound | 34 Human Cancer Cell Lines (Mean) | 0.005 µg/ml (~0.015 µM) | [3] |
| Alternol | NCI-60 Panel (Mean GI50) | < 5 µM | [4][5] |
| Alternol | HeLa (Cervical Cancer) | GI50 < 5 µM | [4] |
| Alternol | PC-3 (Prostate Cancer) | GI50 < 5 µM | [4] |
Experimental Protocols
The following protocols are designed to assess the anti-tumor efficacy and safety of this compound in a murine xenograft model. These are recommended starting points and may require optimization based on the specific cancer cell line and research objectives.
Animal Model
-
Species: Athymic Nude Mice (Nu/Nu) or SCID (Severe Combined Immunodeficient) mice are recommended to prevent rejection of human tumor xenografts.
-
Age/Weight: 6-8 weeks old, 20-25 grams.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and ad libitum access to food and water.
Tumor Cell Implantation
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound from in vitro studies (e.g., A549 lung cancer or a cell line from the NCI-60 panel that showed high sensitivity).
-
Cell Preparation: Culture the selected cancer cells to ~80% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
Experimental Groups and Treatment
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Group Randomization: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into the following groups (n=8-10 mice per group):
-
Group 1: Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Group 2: this compound (Low Dose): Based on the in vivo data for the similar compound Alternol, a starting dose of 10 mg/kg could be tested.[4]
-
Group 3: this compound (High Dose): A higher dose of 50 mg/kg can be included to assess dose-dependent effects.[4]
-
Group 4: Positive Control: A standard-of-care chemotherapeutic agent for the selected cancer type (e.g., cisplatin for lung cancer).
-
-
Drug Administration:
-
Formulation: Prepare a stock solution of this compound in a suitable solvent like DMSO. For administration, dilute the stock solution in a vehicle such as a mixture of Cremophor EL and saline to the desired final concentration.
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes. The choice may depend on the compound's solubility and stability.
-
Dosing Schedule: Administer the treatment daily or every other day for a period of 2-4 weeks.
-
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition: The primary efficacy endpoint is the inhibition of tumor growth. At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Body Weight and Clinical Signs: Monitor the body weight of the mice 2-3 times a week as an indicator of systemic toxicity. Observe the animals for any clinical signs of distress, such as changes in behavior, posture, or grooming.
-
Histopathology and Immunohistochemistry: Preserve the tumors and major organs (liver, kidney, spleen, etc.) in formalin for histopathological analysis to assess tumor necrosis, apoptosis, and potential organ toxicity. Immunohistochemical staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) in the tumor tissues can provide further insights into the mechanism of action.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the MAPK signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo testing of this compound.
References
- 1. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
- 3. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural compound Alternol exerts a broad anti-cancer spectrum and a superior therapeutic safety index in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Altersolanol A in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altersolanol A, a natural anthraquinone derivative isolated from endophytic fungi such as Phomopsis sp. and Stemphylium globuliferum, has emerged as a potent anti-cancer agent.[1][2] This document provides a comprehensive overview of its application in cancer research, including its mechanism of action, cytotoxicity data, and detailed protocols for key experimental assays. This compound has demonstrated significant cytotoxic activity against a broad range of human cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[1][3] Its mode of action involves the inhibition of critical signaling pathways, including NF-κB and MAPK, making it a promising candidate for further preclinical and clinical development.[2][4]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted approach:
-
Induction of Apoptosis: It triggers programmed cell death by activating the intrinsic apoptotic pathway. This is characterized by the cleavage and activation of caspase-9 and caspase-3, a decrease in the expression of anti-apoptotic proteins, and an elevated Bax/Bcl-2 ratio.[1][3]
-
Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at the G2/M phase or S phase in different cancer cell lines, thereby inhibiting cell proliferation.[3] This is associated with the upregulation of p21 and the downregulation of cell cycle checkpoint proteins.[3]
-
Inhibition of Signaling Pathways: As a kinase inhibitor, this compound modulates key signaling pathways that are often dysregulated in cancer.[1] It has been shown to inhibit the transcriptional activity of NF-κB and inactivate the MAPK pathway by decreasing the phosphorylation of JNK, ERK, and p38.[3][4]
Data Presentation
Cytotoxicity of this compound
This compound has demonstrated broad-spectrum cytotoxic activity against a panel of 34 human cancer cell lines. While the specific IC50 values for each cell line are not detailed in the available literature, the mean IC50 and IC70 values have been reported.[1]
| Parameter | Value (µg/mL) | Value (µM)¹ |
| Mean IC50 | 0.005 | ~0.013 |
| Mean IC70 | 0.024 | ~0.064 |
¹Calculated based on a molecular weight of 376.35 g/mol for this compound (C₁₉H₂₀O₈).
Particularly sensitive cancer cell lines to this compound treatment include those of the bladder, colon, lung, mammary gland, ovary, and prostate, as well as melanoma and glioblastoma.[4]
For context, the related compound Altersolanol B has shown the following IC50 values in breast cancer cell lines:
| Cell Line | IC50 (µM) |
| MCF-7 (ER+) | 5.5 |
| T47D (ER+) | 8.8 |
| MDA-MB-231 (ER-) | 21.3 |
Data for Altersolanol B from a study by Siraj et al.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound stock solution (in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of apoptosis-related proteins following this compound treatment.
Materials:
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Densitometric analysis can be performed to quantify changes in protein expression, normalizing to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI)/RNase A staining solution
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined using cell cycle analysis software.
Visualizations
Experimental Workflow for Evaluating this compound
Experimental workflow for assessing the anti-cancer effects of this compound.
This compound-Mediated Inhibition of the NF-κB Signaling Pathway
Inhibition of the NF-κB pathway by this compound prevents pro-survival gene transcription.
This compound-Mediated Inhibition of the MAPK Signaling Pathway
Inhibition of MAPK signaling by this compound reduces cancer cell proliferation and survival.
References
- 1. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Fungal metabolite this compound exhibits potent cytotoxicity against human placental trophoblasts in vitro via mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Altersolanol A Production from Fungal Fermentation
Welcome to the technical support center for the optimization of Altersolanol A production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the yield of this promising anthraquinone from fungal fermentation.
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound?
A1: this compound has been isolated from several endophytic fungi, most notably from species within the genera Phomopsis and Stemphylium. Specific identified producers include Phomopsis sp. and Stemphylium globuliferum.[1][2]
Q2: What is the general class of secondary metabolite for this compound, and what does this imply for its biosynthesis?
A2: this compound is a tetrahydroanthraquinone, which belongs to the polyketide class of secondary metabolites.[1] Its biosynthesis originates from the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme complex. Understanding this pathway is crucial for developing strategies to enhance production, such as precursor feeding or genetic engineering of the biosynthetic gene cluster.
Q3: What are the primary factors influencing the yield of this compound in fermentation?
A3: The yield of this compound is influenced by a combination of genetic and environmental factors. Key fermentation parameters that can be optimized include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation.[3][4][5]
Q4: What are the typical fermentation methods used for producing this compound?
A4: Both submerged (liquid) fermentation and solid-state fermentation (SSF) can be employed for the production of this compound and other fungal secondary metabolites.[6][7][8] The choice of method can significantly impact yield and downstream processing.
Q5: What are the known biological activities of this compound that are relevant to drug development?
A5: this compound has demonstrated potent cytotoxic activity against various human cancer cell lines.[1][9] It is known to be a kinase inhibitor that induces cell death through apoptosis, making it a compound of interest for the development of new chemotherapeutics.[1][9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation and provides potential solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No Yield of this compound | - Suboptimal fermentation parameters (medium composition, pH, temperature).- Inadequate aeration or agitation.- Strain degradation or loss of productivity.- Incorrect incubation time. | - Systematically optimize fermentation conditions using a one-factor-at-a-time (OFAT) or Design of Experiments (DoE) approach.- Ensure adequate oxygen supply, as polyketide biosynthesis is often an aerobic process.- Re-isolate the fungal strain from a stock culture or screen for higher-producing isolates.- Perform a time-course study to determine the optimal harvest time. |
| Batch-to-Batch Variability | - Inconsistent inoculum preparation.- Variations in raw material quality.- Fluctuations in fermentation parameters. | - Standardize the inoculum preparation procedure (spore concentration, age of pre-culture).- Use high-quality, consistent sources for media components.- Calibrate and monitor probes (pH, dissolved oxygen, temperature) regularly. |
| Contamination (Bacterial or Fungal) | - Inadequate sterilization of media or equipment.- Contaminated inoculum.- Non-sterile sampling techniques. | - Verify sterilization protocols (autoclave time, temperature, and pressure).- Use aseptic techniques for all transfers and sampling.- Consider adding selective antibiotics to the medium to inhibit bacterial growth, but test for their effect on this compound production first. |
| Foaming in Bioreactor | - High protein content in the medium.- High agitation rates. | - Add a sterile antifoaming agent at the beginning of the fermentation or as needed.- Optimize the agitation speed to minimize shear stress and foaming while maintaining adequate mixing. |
| Pigment Production Instead of this compound | - Stress conditions (e.g., light exposure).- Depletion of specific nutrients. | - Cultivate the fungus in darkness, as light can trigger the production of protective pigments and inhibit secondary metabolite formation.- Analyze the nutrient consumption profile to identify any limiting factors. |
Experimental Protocols
Protocol 1: Optimization of Carbon and Nitrogen Sources
This protocol outlines a systematic approach to identify the optimal carbon and nitrogen sources for maximizing this compound production.
-
Prepare a basal medium: A typical basal medium for Phomopsis sp. could be Potato Dextrose Broth (PDB).
-
Carbon source screening:
-
Prepare flasks of the basal medium, replacing the original carbon source (dextrose) with different carbon sources (e.g., glucose, fructose, sucrose, maltose, starch) at a consistent concentration (e.g., 20 g/L).
-
Inoculate each flask with a standardized fungal inoculum.
-
Incubate under consistent conditions (e.g., 25-28°C, 150-180 rpm) for a predetermined duration (e.g., 14-21 days).
-
Harvest the fermentation broth and mycelium for this compound extraction and quantification.
-
-
Nitrogen source screening:
-
Using the best carbon source identified, prepare flasks of the modified basal medium.
-
Supplement the medium with different nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate, sodium nitrate) at a consistent concentration (e.g., 5 g/L).
-
Follow the same inoculation, incubation, and analysis steps as for the carbon source screening.
-
Protocol 2: Extraction and Quantification of this compound by HPLC-UV
This protocol provides a general method for the extraction and quantification of this compound.
-
Extraction:
-
Separate the fungal mycelium from the fermentation broth by filtration.
-
Lyophilize and grind the mycelium.
-
Extract the mycelial powder and the filtered broth separately with a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Sample Preparation:
-
Dissolve a known weight of the crude extract in a known volume of methanol.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic or acetic acid) is typically used. For example, a linear gradient from 30% to 100% methanol over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for anthraquinones (e.g., 254 nm or 280 nm).
-
Quantification: Prepare a calibration curve using a pure standard of this compound. Calculate the concentration in the samples by comparing the peak area to the calibration curve.
-
Data Presentation
The following tables summarize hypothetical quantitative data based on optimization experiments to illustrate the expected outcomes.
Table 1: Effect of Different Carbon Sources on this compound Yield
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 12.5 | 15.2 |
| Fructose | 11.8 | 12.8 |
| Sucrose | 14.2 | 25.6 |
| Maltose | 13.1 | 18.4 |
| Starch | 10.5 | 9.7 |
Table 2: Effect of Different Nitrogen Sources on this compound Yield (with Sucrose as Carbon Source)
| Nitrogen Source (5 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Peptone | 15.8 | 32.5 |
| Yeast Extract | 16.5 | 41.2 |
| Ammonium Sulfate | 12.1 | 15.8 |
| Sodium Nitrate | 11.5 | 12.4 |
| Urea | 10.9 | 9.9 |
Table 3: Effect of pH and Temperature on this compound Yield
| pH | Temperature (°C) | This compound Yield (mg/L) |
| 5.0 | 25 | 35.1 |
| 6.0 | 25 | 40.5 |
| 7.0 | 25 | 33.2 |
| 6.0 | 22 | 28.9 |
| 6.0 | 28 | 45.8 |
| 6.0 | 30 | 38.4 |
Visualizations
Caption: Experimental workflow for optimizing this compound production.
References
- 1. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-State Fermentation: Applications and Future Perspectives for Biostimulant and Biopesticides Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 5. dialnet.unirioja.es [dialnet.unirioja.es]
- 6. mdpi.com [mdpi.com]
- 7. explorationpub.com [explorationpub.com]
- 8. Recent developments on solid-state fermentation for production of microbial secondary metabolites: Challenges and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Altersolanol A Purification by HPLC
Welcome to the technical support center for the purification of Altersolanol A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is a tetrahydroanthraquinone, a class of natural products known for their diverse biological activities. It has demonstrated cytotoxic effects against various cancer cell lines, making it a compound of interest for drug development.[1][2] Proper purification is crucial to obtain a highly pure compound for accurate biological testing and to remove any potentially interfering impurities or degradation products.
Q2: What is a typical starting point for developing an HPLC method for this compound purification?
A common starting point for the purification of this compound, an anthraquinone derivative, is reversed-phase HPLC.[1] A typical setup would involve:
-
Column: A C18 (RP-18) column is a good initial choice. A common analytical column dimension is 150 x 4.6 mm with 5 µm particles.[1] For preparative work, the column dimensions would be scaled up.
-
Mobile Phase: A gradient of acetonitrile and water is frequently used.[1] Starting with a lower concentration of acetonitrile and gradually increasing it allows for the elution of compounds with varying polarities. The addition of a small amount of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and resolution for phenolic compounds like this compound.
-
Flow Rate: For an analytical column, a flow rate of 1.0 mL/min is a standard starting point.[1] This would be scaled up for preparative columns.
Q3: What are some potential degradation pathways for this compound during purification?
The stability of this compound during purification can be influenced by factors such as pH and temperature. Anthraquinones can be susceptible to degradation under harsh acidic or basic conditions, and at elevated temperatures. It is advisable to conduct purification at or near neutral pH and at room temperature whenever possible to minimize degradation.
Q4: How can I confirm the identity and purity of my purified this compound?
The identity of the purified compound can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The purity can be assessed by analytical HPLC, where a single, sharp peak at the expected retention time indicates high purity. A purity of ≥97% is often desired for biological studies.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing. 2. Column Overload: Injecting too much sample can cause peak fronting. 3. Inappropriate Mobile Phase pH: The ionization state of this compound can affect its interaction with the stationary phase. | 1. Use an end-capped C18 column. Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol interactions. 2. Reduce the injection volume or the sample concentration. For preparative HPLC, perform a loading study to determine the optimal sample load. 3. Adjust the mobile phase pH. Experiment with a pH range of 3-5 to find the optimal condition for peak shape. |
| Variable Retention Times | 1. Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to shifts in retention time. 2. Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning. 3. Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection. | 1. Prepare the mobile phase accurately and consistently. Use a high-precision graduated cylinder or balance. Degas the mobile phase before use. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient elution. |
| Low Resolution/Co-eluting Peaks | 1. Suboptimal Mobile Phase Gradient: The gradient profile may not be optimized to separate this compound from closely eluting impurities. 2. Inappropriate Stationary Phase: A standard C18 column may not provide sufficient selectivity for complex mixtures. | 1. Optimize the gradient. Try a shallower gradient (slower increase in organic solvent concentration) to improve the separation of closely eluting peaks. 2. Try a different stationary phase. A phenyl-hexyl or a polar-embedded C18 column might offer different selectivity and improve resolution. |
| No Peak or Very Small Peak | 1. Sample Degradation: this compound may have degraded in the sample solution. 2. Poor Solubility: The sample may not be fully dissolved in the injection solvent. 3. Detector Issue: The detector wavelength may not be set at the absorbance maximum of this compound. | 1. Prepare fresh sample solutions. Store stock solutions at low temperatures and protected from light. 2. Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Use solvents like methanol or acetonitrile for initial dissolution. 3. Run a UV-Vis scan of a pure sample of this compound to determine its absorbance maximum (λmax). Set the detector to this wavelength for optimal sensitivity. |
| High Backpressure | 1. Column Frit Blockage: Particulate matter from the sample or mobile phase can block the column inlet frit. 2. Precipitation in the System: The sample or buffer may precipitate in the tubing or on the column. | 1. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use. Use a guard column to protect the analytical/preparative column. 2. Ensure the mobile phase components are miscible and that the sample is soluble in the mobile phase. If using buffers, ensure they are soluble in the highest organic concentration of the gradient. |
Experimental Protocols
Analytical HPLC Method for this compound
This protocol is based on a reported analytical method and can be used as a starting point for method development and purity analysis.
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Instrumentation: A standard HPLC system with a UV-Vis or PDA detector.
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Column: RP-18, 150 x 4 mm, 5 µm particle size.[1]
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Mobile Phase:
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Solvent A: Water
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Solvent B: Acetonitrile
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-
Gradient: A linear gradient starting with a low percentage of acetonitrile and increasing over time. A suggested starting point is 10% B to 100% B over 20-30 minutes.
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Flow Rate: 1.0 mL/min.[1]
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Column Temperature: Ambient or controlled at 25 °C.
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Detection: UV-Vis detector. Wavelength should be optimized based on the UV-Vis spectrum of this compound.
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Injection Volume: 10-20 µL.
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Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₈ | PubChem |
| Molecular Weight | 336.29 g/mol | PubChem |
| Class | Tetrahydroanthraquinone | [3] |
Table 2: Example Analytical LC-MS Parameters for this compound
| Parameter | Value |
| Column | Agilent RRHD Eclipse (50 x 2 mm, 1.8 µm) |
| Retention Time | 2.52 min |
| Precursor m/z | 337.0912 [M+H]⁺ |
| Ionization Mode | ESI Positive |
| Fragmentation Mode | HCD |
| Data obtained from a public database and may require optimization for your specific instrument. |
Visualizations
Troubleshooting Workflow for HPLC Purification of this compound
References
Optimizing Altersolanol A stability for long-term storage.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of Altersolanol A for long-term storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Visible Changes in this compound Powder (Color Change, Clumping)
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Question: My solid this compound, which was initially a light-colored powder, has darkened or started to clump together. What could be the cause and how can I prevent this?
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Answer:
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Potential Causes:
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Exposure to Light: this compound, like many anthraquinone derivatives, may be susceptible to photodegradation, which can lead to color changes.[1][2]
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Moisture Absorption: The compound may be hygroscopic, absorbing moisture from the air, which can cause clumping and potentially initiate hydrolytic degradation.
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Oxidation: Exposure to air, particularly in the presence of light or elevated temperatures, can lead to oxidation of the hydroxyl groups on the this compound molecule.
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-
Troubleshooting Steps:
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Assess Storage Conditions: Verify that the compound is stored in a tightly sealed container, protected from light (e.g., in an amber vial), and at the recommended temperature of +4°C.
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Inert Atmosphere: For long-term storage, consider storing the solid under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
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Desiccant: Store the vial within a desiccator or a sealed container with a desiccant to prevent moisture absorption.
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Preventative Measures:
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Always store solid this compound at +4°C in a dark, dry location.
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Use amber glass vials with tight-fitting caps.
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For sensitive applications, purge the vial with an inert gas before sealing.
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Issue 2: Precipitation or Cloudiness in this compound Solutions
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Question: I prepared a solution of this compound in an organic solvent, and after a short period, I observed precipitation or cloudiness, even at room temperature. Why is this happening?
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Answer:
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Potential Causes:
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Low Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
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Temperature Fluctuations: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate out of solution.
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Solvent Evaporation: Partial evaporation of the solvent will increase the concentration of this compound, potentially leading to precipitation.
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Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.
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Troubleshooting Steps:
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Confirm Solubility: Check the solubility of this compound in the specific solvent and ensure you are working within the appropriate concentration range.
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Gentle Warming and Sonication: Gently warm the solution and sonicate to try and redissolve the precipitate. Ensure the solution is clear before use.
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Solvent Choice: If precipitation persists, consider using a different solvent or a co-solvent system to improve solubility.
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Preventative Measures:
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Prepare solutions on the same day of use whenever possible.
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Store solutions in tightly sealed vials to prevent solvent evaporation.
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If short-term storage is necessary, store at a constant temperature. For storage up to one month, -20°C is recommended. Equilibrate to room temperature and ensure no precipitate is present before use.
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Issue 3: Inconsistent Experimental Results or Loss of Activity
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Question: I am observing a decrease in the biological activity of my this compound solutions over time, leading to inconsistent results. What could be the reason?
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Answer:
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Potential Causes:
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Chemical Degradation: this compound in solution may be degrading due to factors like pH, light exposure, or reaction with the solvent. Hydrolysis and oxidation are potential degradation pathways for hydroxylated anthraquinones.[3][4][5]
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Adsorption to Surfaces: The compound may adsorb to the surface of storage containers (e.g., plastic tubes), reducing the effective concentration in solution.
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Troubleshooting Steps:
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Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions for each experiment.
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Stability-Indicating Assay: If you suspect degradation, you can perform a stability-indicating analysis (e.g., HPLC-UV) to check for the appearance of new peaks (degradation products) and a decrease in the area of the parent this compound peak.
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Container Material: Use glass vials for storage instead of plastic to minimize adsorption.
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Preventative Measures:
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Prepare and use solutions on the same day.
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If solutions must be stored, keep them at -20°C for no longer than one month.
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Protect solutions from light by using amber vials or wrapping them in aluminum foil.
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Avoid repeated freeze-thaw cycles. Aliquot solutions into single-use volumes.
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Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at +4°C in a tightly sealed, light-proof container (e.g., an amber glass vial). To further enhance stability for long-term storage, consider storing it under an inert atmosphere (argon or nitrogen) and in a desiccator.
Q2: How long can I store this compound solutions?
A2: It is highly recommended to prepare and use this compound solutions on the same day. If storage is necessary, solutions can be stored at -20°C for up to one month . Before use, the solution should be equilibrated to room temperature, and you should ensure that no precipitate is present.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of this compound (a tetrahydroanthraquinone with multiple hydroxyl groups and a methoxy group) and data from similar compounds, the likely degradation pathways include:
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Photodegradation: Exposure to UV or visible light can induce photochemical reactions.[1][2]
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Oxidation: The hydroxyl groups are susceptible to oxidation, which can be accelerated by air, light, and elevated temperatures.
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Hydrolysis: In the presence of water, particularly at non-neutral pH and higher temperatures, hydrolysis of certain functional groups may occur.[3][6]
Q4: Which analytical techniques are suitable for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method can separate this compound from its degradation products, allowing for the quantification of the parent compound and the detection of any impurities that form over time. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.
Data on this compound Stability
Currently, there is limited publicly available quantitative data on the long-term stability of this compound under a wide range of conditions. The following tables provide a summary of recommended practices and expected stability based on available information and the behavior of related anthraquinone compounds.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Exposure | Atmosphere | Recommended Duration |
| Solid | +4°C | Protect from light | Normal Air | Up to 12 months |
| (Amber Vial) | ||||
| Solid | +4°C | Protect from light | Inert Gas (Ar, N₂) | > 12 months |
| (Long-term) | (Amber Vial) | |||
| Solution | Room Temp. | Protect from light | N/A | Use immediately |
| Solution | -20°C | Protect from light | N/A | Up to 1 month |
Table 2: Qualitative Stability of this compound under Stress Conditions (Inferred from Related Compounds)
| Condition | Expected Stability | Potential Degradation Pathway(s) |
| Acidic (low pH) | Low to Moderate | Hydrolysis, potential rearrangement of the tetrahydroanthraquinone core. |
| Basic (high pH) | Low to Moderate | Oxidation of hydroxyl groups, potential decomposition. |
| Oxidative (e.g., H₂O₂) | Low | Oxidation of hydroxyl groups to ketones. |
| Thermal (Elevated Temp.) | Moderate | Increased rate of oxidation and hydrolysis. |
| Photolytic (UV/Vis Light) | Low | Photodegradation, leading to complex mixtures of products. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity and degradation of this compound.
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Objective: To develop an HPLC method capable of separating the main component, this compound, from any potential degradation products.
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Materials and Equipment:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
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This compound reference standard
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HPLC-grade acetonitrile, methanol, and water
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Acids (e.g., formic acid, phosphoric acid) and bases (e.g., ammonium hydroxide) for mobile phase modification
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Forced degradation reagents: HCl, NaOH, H₂O₂
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Method Development:
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Solvent Selection: Start with a mobile phase consisting of a mixture of water (A) and acetonitrile or methanol (B), with a gradient elution from a low to a high percentage of B.
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pH Adjustment: Add a small amount of acid (e.g., 0.1% formic acid) to the aqueous mobile phase to improve peak shape and resolution for the phenolic hydroxyl groups of this compound.
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Detection Wavelength: Determine the optimal wavelength for detection by running a UV scan of this compound. Anthraquinones typically have strong absorbance in the UV-Vis region (e.g., 254 nm, 280 nm).
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Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve good separation between the this compound peak and any impurity peaks.
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-
Forced Degradation Study:
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Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
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Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize before injection.
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Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at room temperature for a specified time. Neutralize before injection.
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Oxidation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for a specified time.
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Thermal Degradation: Heat a solution of this compound at a high temperature (e.g., 80°C) for a specified time.
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Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or direct sunlight) for a specified time. Keep a control sample in the dark.
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Analyze all stressed samples by the developed HPLC method.
-
-
Method Validation:
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The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Proposed degradation pathways for this compound.
References
- 1. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetics of Anthraquinones from Medicinal Plants [frontiersin.org]
- 6. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
How to address poor reproducibility in Altersolanol A experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with reproducibility in experiments involving Altersolanol A. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to conduct robust and reliable studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tetrahydroanthraquinone, a type of natural product often isolated from endophytic fungi such as Phomopsis sp. and Stemphylium globuliferum.[1][2] Its primary anti-cancer activity is attributed to its role as a kinase inhibitor, which leads to the induction of apoptosis (programmed cell death) through the activation of caspases-3 and -9 and a decrease in the expression of anti-apoptotic proteins.[2][3][4][5]
Q2: We are observing significant batch-to-batch variation in the cytotoxic effect of our this compound sample. What could be the cause?
A2: Batch-to-batch variation is a common issue in natural product research. The primary causes often relate to the purity and stability of the compound. It is crucial to ensure that each batch of this compound has a consistent purity profile. The presence of related but less active or inactive derivatives, such as tetrahydroaltersolanol B or ampelanol, can significantly alter the observed biological activity.[1] We recommend performing quality control on each new batch.
Q3: How should I properly store this compound to ensure its stability?
A3: While specific stability data for this compound is not extensively published, related compounds are known to be sensitive to factors like temperature, light, and pH.[6] It is recommended to store this compound as a dry powder at -20°C or lower, protected from light. For stock solutions, dissolve the compound in a suitable solvent like DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound and its analogs have been shown to modulate several critical signaling pathways involved in cancer cell proliferation and survival. These primarily include the PI3K/AKT and MAPK pathways. Furthermore, this compound has been reported to inhibit the transcriptional activity of NF-κB, a key regulator of inflammation and cell survival.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Possible Causes:
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Compound Purity and Integrity: The purity of the this compound sample is critical. Minor contaminants or degradation products can significantly impact the results.
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Cell Health and Passage Number: The health, passage number, and confluency of the cell lines used can affect their sensitivity to treatment.
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Assay Protocol Variability: Inconsistencies in cell seeding density, incubation times, and reagent concentrations can lead to variable results.
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Solvent Effects: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound may have cytotoxic effects on its own.
Troubleshooting Steps:
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Verify Compound Quality:
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Assess the purity of your this compound sample using techniques like HPLC or LC-MS.
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If possible, obtain a certificate of analysis from the supplier.
-
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Standardize Cell Culture Practices:
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Use cells within a consistent and low passage number range.
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Ensure cells are healthy and in the exponential growth phase at the time of treatment.
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Maintain a consistent cell seeding density across all experiments.
-
-
Optimize and Standardize the Assay Protocol:
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Carefully follow a detailed, standardized protocol for your cytotoxicity assay (e.g., MTT, XTT).
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Ensure accurate and consistent pipetting, especially for serial dilutions of this compound.
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Maintain consistent incubation times for both drug treatment and assay development.
-
-
Control for Solvent Effects:
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Include a vehicle control group (cells treated with the same concentration of solvent as the highest drug concentration) in every experiment.
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Ensure the final solvent concentration is low (typically ≤ 0.5%) and non-toxic to the cells.
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Issue 2: Difficulty in Detecting Apoptosis Induction
Possible Causes:
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Suboptimal Drug Concentration or Treatment Time: The concentration of this compound or the duration of treatment may not be sufficient to induce a detectable level of apoptosis.
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Insensitive Apoptosis Assay: The chosen assay may not be sensitive enough to detect the level of apoptosis induced.
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Cell Line Resistance: The cell line being used may be resistant to this compound-induced apoptosis.
Troubleshooting Steps:
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Optimize Treatment Conditions:
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Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inducing apoptosis in your specific cell line.
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Use a Sensitive and Appropriate Assay:
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For early apoptosis, Annexin V/PI staining followed by flow cytometry is a highly sensitive method.
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To confirm apoptosis, consider assays that measure caspase activation (e.g., Caspase-3/7 activity assay) or DNA fragmentation (e.g., TUNEL assay).
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Confirm Cell Line Sensitivity:
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If possible, include a positive control cell line known to be sensitive to this compound.
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Review literature to confirm that your chosen cell line is an appropriate model for studying this compound's effects.
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Issue 3: Inconsistent Western Blot Results for Signaling Pathways
Possible Causes:
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Poor Antibody Quality: The primary antibodies used may have low specificity or affinity for the target proteins.
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Variability in Protein Extraction and Quantification: Inconsistent lysis buffer composition, sample handling, or protein quantification can lead to uneven loading.
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Timing of Pathway Activation/Inhibition: The time point chosen for cell lysis may not be optimal for observing changes in the phosphorylation status of signaling proteins.
Troubleshooting Steps:
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Validate Antibodies:
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Use antibodies that have been validated for Western blotting in your species of interest.
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Include positive and negative controls to confirm antibody specificity.
-
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Standardize Sample Preparation:
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Use a consistent and appropriate lysis buffer containing protease and phosphatase inhibitors.
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Ensure accurate protein quantification using a reliable method (e.g., BCA assay) and load equal amounts of protein for each sample.
-
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Perform a Time-Course Experiment:
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Treat cells with this compound and harvest lysates at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 6h) to identify the peak of pathway modulation.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| 34 Human Cancer Lines (Mean) | Various | ~0.015 | [3][4][5] |
| K562 | Chronic Myeloid Leukemia | Dose-dependent cytotoxicity observed | [2] |
| A549 | Lung Cancer | Dose-dependent cytotoxicity observed | [2] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
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Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
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Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the optimized time. Include positive and negative controls.
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Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
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Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
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Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
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Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of PI3K/AKT Pathway
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, p-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: this compound inhibits pro-survival pathways and promotes apoptosis.
Caption: A logical workflow for investigating this compound's bioactivity.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Refining the dosage and treatment time for Altersolanol A studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Altersolanol A. The information is designed to assist in refining dosage and treatment times for various in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
This compound is a kinase inhibitor that exhibits cytotoxic effects on a variety of cancer cell lines.[1] Its primary mechanism involves the induction of apoptosis, or programmed cell death, through the activation of caspase-3 and caspase-9.[1] Additionally, it has been shown to decrease the expression of anti-apoptotic proteins and inactivate the MAPK signaling pathway, including JNK, ERK, and p38.[2]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
Based on dose-response studies across various cancer cell lines, a 50% growth inhibition (GI50) is typically observed in the range of 2 to 10 µM.[3] For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) up to a higher concentration (e.g., 50 µM) to determine the optimal working concentration for your specific cell line and assay.
Q3: What is a typical treatment duration to observe the effects of this compound?
The effects of this compound are time-dependent. Significant inhibition of cell proliferation is generally observed within 24 to 48 hours of treatment.[3] For apoptosis induction, early signs can be detected as early as 6 hours (caspase activation), with phosphatidylserine externalization becoming evident after 9 hours and morphological changes appearing after 12 hours.[4] A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal endpoint for your specific research question.
Q4: How does this compound affect the MAPK and PI3K/AKT signaling pathways?
This compound has been shown to inhibit both the MAPK and PI3K/AKT signaling pathways. Specifically, it can decrease the phosphorylation of key proteins such as ERK, JNK, p38, and AKT.[2] This inhibition disrupts signaling cascades that are crucial for cell growth, proliferation, and survival, ultimately contributing to its anti-cancer effects.
Data Presentation
Table 1: Recommended Concentration Ranges and Treatment Times for this compound
| Assay Type | Recommended Concentration Range | Recommended Treatment Time | Key Readouts |
| Cell Viability (MTT) | 2 - 10 µM (GI50) | 24 - 48 hours | Cell Proliferation, Cytotoxicity |
| Apoptosis (Annexin V) | 5 - 20 µM | 12 - 24 hours | Phosphatidylserine Externalization |
| Caspase Activity | 5 - 20 µM | 6 - 12 hours | Caspase-3/7 Activation |
| Western Blot (Signaling) | 5 - 20 µM | 1 - 24 hours | Phosphorylation of ERK, AKT, etc. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals are visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well and mix thoroughly.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Apoptosis Assay (Annexin V Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 12-24 hours.
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Western Blot for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points (e.g., 1, 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
Navigating the Labyrinth of Large-Scale Altersolanol A Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Altersolanol A, a potent anthraquinone derivative with significant cytotoxic and anti-cancer properties, presents a promising avenue for therapeutic development. However, transitioning its production from the laboratory bench to a large-scale manufacturing setting is fraught with challenges. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to assist researchers in overcoming the hurdles of large-scale this compound production, whether through fungal fermentation or total synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound?
A1: this compound can be produced through two main routes:
-
Fungal Fermentation: Isolation from endophytic fungi such as Phomopsis sp. and Stemphylium globuliferum.[1][2]
-
Total Synthesis: A multi-step chemical synthesis, with a key step being an asymmetric Diels-Alder reaction to construct the core tetrahydroanthraquinone structure.[3][4]
Q2: What are the major challenges in scaling up the fermentation process for this compound production?
A2: Scaling up fungal fermentation for secondary metabolite production is a significant bottleneck.[5] Key challenges include:
-
Maintaining Strain Productivity: Fungal strains can exhibit instability and reduced productivity at larger scales.
-
Optimizing Culture Conditions: Replicating optimal laboratory conditions (e.g., aeration, agitation, nutrient levels) in large bioreactors is complex.
-
Morphology Control: The morphology of filamentous fungi (pelleted vs. dispersed) can significantly impact yield and is difficult to control at scale.[6]
-
Low Titers: Wild-type fungal strains often produce low yields of the desired metabolite, necessitating strain improvement and process optimization.[5]
Q3: What are the common issues encountered during the downstream processing and purification of this compound?
A3: The recovery and purification of this compound from fermentation broths or reaction mixtures present several challenges:
-
Complex Mixtures: The crude extract contains a multitude of related compounds and impurities, making isolation difficult.
-
Low Concentration: this compound is often present in low concentrations, requiring efficient and scalable purification techniques.
-
Compound Stability: The stability of this compound during extraction and purification under various solvent and temperature conditions needs to be carefully managed.
-
Chromatography Scale-Up: Transferring laboratory-scale chromatography methods to an industrial scale can lead to issues with resolution, solvent consumption, and throughput.[7][8]
Q4: What are the key difficulties in the large-scale total synthesis of this compound?
A4: The total synthesis of this compound, while offering a consistent and potentially higher-yielding source, has its own scale-up challenges:
-
Diels-Alder Reaction: This key cycloaddition step can pose safety and purity concerns at an industrial scale, particularly with potentially unstable dienes or dienophiles.[9]
-
Multi-step Synthesis: Each step in a multi-step synthesis requires optimization for yield and purity at a larger scale, and cumulative losses can be significant.
-
Reagent Cost and Availability: The cost and availability of specialized reagents and catalysts for enantioselective synthesis can be prohibitive for large-scale production.
Troubleshooting Guides
Fermentation Scale-Up
| Problem | Potential Cause | Troubleshooting Steps |
| Low this compound yield in bioreactor compared to shake flask. | Suboptimal aeration and mixing in the bioreactor. | Optimize agitation speed and airflow rate. Use computational fluid dynamics (CFD) to model and improve mixing. |
| Nutrient limitation or inhibition. | Perform fed-batch fermentation to maintain optimal nutrient levels. Analyze spent media to identify limiting nutrients. | |
| Shear stress affecting fungal morphology and productivity. | Use low-shear impellers. Add viscosity-reducing agents to the culture medium. | |
| Inconsistent batch-to-batch yield. | Variability in inoculum quality. | Standardize inoculum preparation protocol, including spore concentration and age. |
| Inconsistent raw material quality. | Implement stringent quality control for all media components. | |
| Formation of dense fungal pellets leading to poor mass transfer. | Inoculum concentration too high or low. | Optimize inoculum density. |
| Inappropriate medium composition. | Adjust the concentration of pellet-inducing or -inhibiting components (e.g., trace metals, polymers).[6] |
Downstream Processing and Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Poor recovery of this compound during initial extraction. | Inefficient cell lysis (if intracellular). | Optimize cell disruption method (e.g., high-pressure homogenization, ultrasonication). |
| Suboptimal extraction solvent. | Screen a panel of solvents for optimal extraction efficiency and selectivity. | |
| Emulsion formation during liquid-liquid extraction. | Adjust pH or ionic strength of the aqueous phase. Use centrifugation to break emulsions. | |
| Co-elution of impurities during column chromatography. | Inappropriate stationary or mobile phase. | Screen different chromatography resins (e.g., normal phase, reverse phase, ion exchange). Optimize the mobile phase gradient. |
| Overloading of the column. | Reduce the sample load or use a larger column. | |
| Degradation of this compound during purification. | Exposure to harsh pH or high temperatures. | Perform purification steps at controlled pH and lower temperatures. |
| Presence of degradative enzymes in the extract. | Incorporate enzyme inhibitors during extraction or perform rapid inactivation steps. |
Quantitative Data Summary
The following tables summarize available quantitative data from laboratory-scale experiments. It is important to note that these values are likely to decrease during initial scale-up efforts before process optimization.
Table 1: Lab-Scale Fermentation and Purification Yield of this compound
| Fungal Strain | Culture Conditions | Extraction Method | Purification Method | Final Yield | Reference |
| Phomopsis sp. | Solid-state fermentation on potato dextrose agar | Dichloromethane:Methanol (1:1) extraction followed by ethyl acetate partitioning | Repeated silica gel column chromatography | 344 mg from 1 g of crude extract | [10] |
Table 2: Key Step in Enantioselective Total Synthesis of this compound
| Reaction Step | Key Reagents/Catalyst | Yield | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |
| Asymmetric Diels-Alder Cycloaddition | (R)-3,3′-diphenyl-BINOL/boron Lewis acid | Good to excellent | >95:5 | 98:2 | [4] |
| Asymmetric [4+2] Cycloaddition | Chiral Oxazaborolidine Catalyst | High | >95:5 | 95:5 | [3] |
Experimental Protocols
Laboratory-Scale Fermentation and Extraction of this compound from Phomopsis sp.
a. Fungal Culture:
-
Inoculate Phomopsis sp. onto Potato Dextrose Agar (PDA) plates.
-
Incubate at 25°C with 12-hour light/dark cycles for 30 days until the appearance of orange needles of this compound is observed.[10]
b. Extraction:
-
Extract the total agar mass with a 1:1 mixture of dichloromethane and methanol.
-
Concentrate the extract to dryness under reduced pressure.
-
Suspend the crude extract in demineralized water and perform liquid-liquid extraction with ethyl acetate (3x).
-
Dry the combined organic layers under vacuum at 42°C to yield the crude this compound extract.[10]
Laboratory-Scale Purification of this compound
-
Subject the crude extract to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of ethyl acetate in petroleum ether.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a chloroform and methanol solvent system.
-
Combine the fractions containing pure this compound and concentrate to yield the final product. Purity can be confirmed by HPLC.
Key Step: Enantioselective Diels-Alder Reaction in Total Synthesis
-
In a flame-dried flask under an inert atmosphere, dissolve the diene in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Add the chiral catalyst, for example, a pre-formed (R)-3,3′-diphenyl-BINOL/boron Lewis acid complex.[4]
-
Cool the reaction mixture to the optimized temperature (e.g., -78 °C).
-
Slowly add the dienophile to the reaction mixture.
-
Stir the reaction at the specified temperature for the required duration, monitoring the progress by TLC.
-
Upon completion, quench the reaction with an appropriate reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting cycloadduct by flash column chromatography.
Visualizations
Signaling Pathways of this compound
This compound and its derivatives have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/AKT and MAPK pathways.[11][12][13]
Caption: this compound inhibits the PI3K/AKT and MAPK pathways and induces apoptosis.
Experimental Workflow: Fermentation to Pure Compound
The following diagram illustrates the general workflow for producing this compound through fungal fermentation and subsequent purification.
Caption: Workflow for this compound production via fermentation.
Logical Relationship: Scale-Up Challenges
This diagram illustrates the interconnected challenges faced during the scale-up of this compound production.
Caption: Interconnected challenges in large-scale this compound production.
References
- 1. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective total synthesis of this compound and N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First enantioselective total synthesis of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Early phase process scale-up challenges for fungal and filamentous bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
- 8. Liquid Chromatography at the Industrial Scale | Technology Networks [technologynetworks.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Altersolanol B, a fungal tetrahydroanthraquinone, inhibits the proliferation of estrogen receptor-expressing (ER+) human breast adenocarcinoma by modulating PI3K/AKT, p38/ERK MAPK and associated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Altersolanol B, a fungal tetrahydroanthraquinone, inhibits the proliferation of estrogen receptor-expressing (ER+) huma… [ouci.dntb.gov.ua]
Improving the efficiency of Altersolanol A extraction methods.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Altersolanol A extraction methods.
Troubleshooting Guides
Low Yield of this compound
Issue: The final yield of purified this compound is lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Fungal Cell Lysis | Ensure thorough grinding of the fungal mycelium, preferably in liquid nitrogen, to break down cell walls. Consider enzymatic lysis (e.g., with lyticase or glucanase) as a pre-treatment step before solvent extraction. |
| Suboptimal Solvent Selection | This compound is an anthraquinone derivative with moderate polarity. A mixture of polar and non-polar solvents is often effective. A common starting point is a 1:1 mixture of dichloromethane and methanol.[1] For optimization, test different solvent systems and ratios. The choice of solvent can significantly impact extraction efficiency, with acetone, acetonitrile, methanol, and ethanol showing varying effectiveness for anthraquinone extraction.[2][3] |
| Insufficient Extraction Time or Temperature | Increase the extraction time or temperature according to the chosen method. For maceration, allow for a longer contact time between the solvent and the fungal biomass. For methods like Soxhlet or heat reflux, ensure the temperature is appropriate for the solvent's boiling point without degrading the target compound.[4] |
| Degradation of this compound | Anthraquinones can be sensitive to heat and light.[4] Minimize exposure to high temperatures and direct light during the extraction and purification process. Consider using amber glassware and a rotary evaporator at a controlled temperature for solvent removal. |
| Losses During Purification | Multiple purification steps, such as column chromatography, can lead to sample loss.[1] Optimize the stationary and mobile phases for chromatography to achieve good separation with minimal tailing. Monitor fractions carefully using TLC or HPLC to avoid discarding fractions containing the product. |
| Inaccurate Quantification | Ensure that the method used for quantifying this compound (e.g., HPLC, UV-Vis spectrophotometry) is properly calibrated with a pure standard. |
Co-extraction of Impurities
Issue: The crude extract contains a high level of impurities, complicating the purification of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Non-selective Solvent System | The initial solvent system may be extracting a wide range of compounds. Employ a multi-step extraction with solvents of increasing polarity (e.g., starting with hexane to remove non-polar lipids, followed by ethyl acetate, and then methanol). |
| Presence of Pigments and Other Secondary Metabolites | Fungal cultures produce a variety of pigments and secondary metabolites.[5] Consider a pre-extraction step with a non-polar solvent to remove fats and some pigments. Charcoal treatment of the crude extract can also help in removing pigments, but it should be used cautiously as it may adsorb the target compound. |
| Complex Fermentation Medium | Components from the fermentation medium can be co-extracted. If possible, separate the fungal mycelium from the culture broth before extraction. |
Emulsion Formation During Liquid-Liquid Extraction
Issue: Formation of a stable emulsion at the interface of aqueous and organic layers during partitioning.
Possible Causes and Solutions:
| Cause | Solution |
| High Concentration of Surfactant-like Molecules | Fungal extracts can contain compounds that act as surfactants. To break the emulsion, try adding a saturated solution of sodium chloride (brine) to increase the ionic strength of theaqueous phase. Gentle centrifugation of the separatory funnel can also help in separating the layers. |
| Vigorous Shaking | Avoid vigorous shaking of the separatory funnel. Instead, use gentle inversions to mix the two phases. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A common and effective solvent system for the initial extraction of this compound from fungal biomass is a mixture of dichloromethane and methanol (1:1, v/v).[1] However, the optimal solvent can depend on the specific fungal strain and cultivation conditions. For anthraquinones in general, ethanol-water mixtures have also been shown to be effective, particularly with ultrasound-assisted extraction.[6][7] It is recommended to perform small-scale pilot extractions with different solvent systems (e.g., acetone, ethyl acetate, acetonitrile) to determine the best option for your specific case.[2][3]
Q2: How can I improve the efficiency of my extraction?
To enhance extraction efficiency, consider employing modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), or Pressurized Liquid Extraction (PLE).[8] These methods can reduce extraction time and solvent consumption while potentially increasing the yield.[9] For instance, UAE has been shown to be more efficient than traditional maceration and Soxhlet extraction for anthraquinones.[2][6]
Q3: My this compound seems to be degrading during extraction. What can I do?
This compound, like other anthraquinones, can be sensitive to prolonged exposure to heat and light.[4] To minimize degradation, avoid high temperatures during solvent evaporation by using a rotary evaporator with a controlled water bath temperature. Protect your samples from light by using amber glassware or by covering your glassware with aluminum foil.
Q4: I am having trouble purifying this compound from the crude extract. Any suggestions?
Purification of this compound typically involves chromatographic techniques.[1] A common approach is to first perform a liquid-liquid partitioning of the crude extract between a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to remove highly non-polar impurities. The ethyl acetate fraction can then be subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane-ethyl acetate gradient), is often effective. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
Q5: What is a typical yield for this compound extraction?
The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and the extraction and purification methods used. Yields are often low for secondary metabolites.[5] Optimizing fermentation conditions to enhance the production of this compound by the fungus is a critical step before extraction.[10]
Quantitative Data on Anthraquinone Extraction Methods
The following table summarizes quantitative data from studies on the extraction of anthraquinones from various natural sources, which can serve as a reference for optimizing this compound extraction. Note that the optimal conditions will be specific to the source material and the target compound.
| Extraction Method | Source Material | Solvent | Temperature (°C) | Time | Key Findings | Reference |
| Ultrasound-Assisted Extraction (UAE) | Morinda citrifolia roots | Acetone | 60 | 60 min | Acetone was the most efficient solvent, followed by acetonitrile, methanol, and ethanol. Yield increased with temperature and time. | [2][3] |
| Ultrasound-Assisted Extraction (UAE) | Heterophyllaea pustulata | 60% Ethanol | 55 | 30 min | UAE yield was approximately twice that of the Soxhlet technique. | |
| Heat Reflux Extraction | Rheum emodi | Ethanol | Solvent boiling point | 45 min | This method provided the highest recovery of dihydroxyanthraquinones compared to maceration, soxhletion, and ultrasonication. | [4] |
| Supercritical Fluid Extraction (SFE) | Cordyceps sinensis | Supercritical CO₂ with 1% ethanol as co-solvent | 60 | N/A | SFE is a green technique that yields high-purity extracts, particularly for non-polar compounds. The use of a co-solvent like ethanol can enhance the extraction of more polar compounds. | [11] |
| Pressurized Liquid Extraction (PLE) | Dried red grape skin | Acidified 60% Methanol | 60 | 3 x 5 min cycles | PLE with acidified methanol showed high recovery of anthocyanins. High temperatures (80-100°C) with acidified water were also effective. | [12] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of this compound
This protocol is based on a published method for the isolation of this compound from a fungal culture.[1]
1. Fungal Biomass Preparation:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Lyophilize (freeze-dry) the mycelium to a constant weight.
-
Grind the dried mycelium into a fine powder using a mortar and pestle, preferably under liquid nitrogen.
2. Solvent Extraction:
-
Suspend the fungal powder in a 1:1 (v/v) mixture of dichloromethane and methanol. Use a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Stir the suspension at room temperature for 24 hours.
-
Filter the mixture to separate the extract from the fungal debris.
-
Repeat the extraction of the fungal residue two more times with the same solvent mixture.
-
Combine all the filtrates.
3. Solvent Evaporation:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
4. Liquid-Liquid Partitioning:
-
Resuspend the dried crude extract in demineralized water.
-
Transfer the aqueous suspension to a separatory funnel and extract three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate layers and dry them over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the ethyl acetate fraction containing this compound.
5. Column Chromatography Purification:
-
Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane).
-
Dissolve the ethyl acetate fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC, visualizing the spots under UV light.
-
Combine the fractions containing pure this compound and evaporate the solvent.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction.
Troubleshooting Decision Tree for Low Extraction Yield
Caption: Decision tree for low yield troubleshooting.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Ultrasound-assisted extraction of anthraquinones from roots of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. Ultrasonic-assisted extraction of anthraquinones from Heterophyllaea pustulata Hook f. (Rubiaceae) using ethanol–water mixtures [agris.fao.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Supercritical Carbon Dioxide Extracts of Cordyceps sinensis: Chromatography-based Metabolite Profiling and Protective Efficacy Against Hypobaric Hypoxia [frontiersin.org]
- 12. Effects of solvent and temperature on pressurized liquid extraction of anthocyanins and total phenolics from dried red grape skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cell-Based Assays for Consistent Altersolanol A Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with Altersolanol A in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tetrahydroanthraquinone, a class of natural products often isolated from fungi.[1] Its primary mechanism of action is the induction of apoptosis (programmed cell death) in cancer cells.[2] This is achieved through multiple pathways, including the activation of caspase-3 and caspase-9, a decrease in anti-apoptotic protein expression, and the inhibition of the NF-κB signaling pathway.[2]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as methanol, chloroform, dichloromethane, and dimethyl sulfoxide (DMSO). It is insoluble in water. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.
Q3: What is the stability of this compound in solution?
A3: It is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, solutions can be stored at -20°C for up to one month. Before use, the solution should be brought to room temperature and checked for any precipitation.
Q4: Which cell lines are sensitive to this compound?
A4: this compound has shown cytotoxic activity against a broad range of human cancer cell lines, including but not limited to those from the bladder, colon, lung, breast, pancreas, prostate, ovary, kidney, stomach, as well as glioblastoma and melanoma.[3]
Q5: How does this compound induce apoptosis?
A5: this compound induces apoptosis through the intrinsic pathway, which involves the mitochondria. It causes a loss of mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates caspase-9 and the executioner caspase-3.[1][4] Additionally, it down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the pro-apoptotic protein Bax.[1][5] this compound also inhibits the NF-κB and MAPK signaling pathways, further promoting apoptosis.[1]
Data Presentation
Table 1: Summary of this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µg/mL) | IC50 (µM) | Reference |
| 34 Human Cancer Cell Lines (Mean) | Various | Propidium Iodide Assay | 0.005 | ~0.015 | [2] |
| L1210 | Mouse Lymphocyte Leukemia | MTT Assay | Not specified | Not specified | [4] |
| JEG-3 | Human Choriocarcinoma | Not specified | Not specified | Not specified | [1] |
| HTR-8/SVneo | Human Trophoblast | Not specified | Not specified | Not specified | [1] |
| L5178Y | Murine Lymphoma | MTT Assay | Not specified | 2.5 | [6] |
Note: The conversion from µg/mL to µM is approximated based on the molecular weight of this compound (336.29 g/mol ).
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 4,000 to 20,000 cells per well in 100 µL of complete culture medium.[3] The optimal cell density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This protocol provides a method to quantify apoptosis using flow cytometry.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
6-well plates
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration.
-
-
Cell Harvesting:
-
Carefully collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting into each well. Avoid edge effects by not using the outer wells of the 96-well plate or by filling them with sterile PBS. |
| Inconsistent compound concentration | Prepare a master mix of the final dilution for each concentration to minimize pipetting errors. Use calibrated pipettes. |
| This compound precipitation | Visually inspect the treatment media for any signs of precipitation, especially at higher concentrations. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. It may be necessary to sonicate the stock solution briefly before dilution. |
| Contamination | Regularly check cell cultures for microbial contamination. Use sterile techniques throughout the assay. |
Issue 2: Low or No Cytotoxic Effect Observed
| Possible Cause | Troubleshooting Step |
| Sub-optimal concentration range | Perform a broad-range dose-response experiment to determine the effective concentration range for your specific cell line. |
| Insufficient incubation time | Extend the incubation time (e.g., to 48 or 72 hours) as the cytotoxic effects of this compound may be time-dependent. |
| Cell line resistance | Confirm the sensitivity of your cell line to this compound from published data, if available. Consider using a different, more sensitive cell line as a positive control. |
| Degradation of this compound | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 3: Interference in Colorimetric Assays (e.g., MTT)
| Possible Cause | Troubleshooting Step |
| This compound is a colored compound | This compound is a red amorphous powder.[3] Include a "compound only" control (wells with medium and this compound but no cells) to measure its intrinsic absorbance at the assay wavelength. Subtract this background absorbance from the readings of the treated wells. |
| Interaction with assay reagents | To confirm that this compound is not directly reacting with the MTT reagent, perform a cell-free assay by mixing this compound with the MTT reagent and solubilizer and measure the absorbance. |
| Use of an alternative assay | If interference is significant and cannot be corrected for, consider using a non-colorimetric cytotoxicity assay, such as a resazurin-based fluorescence assay or an ATP-based luminescence assay (e.g., CellTiter-Glo®). |
Issue 4: Inconsistent Apoptosis Assay Results
| Possible Cause | Troubleshooting Step |
| Incorrect cell harvesting | Be sure to collect both adherent and floating cells, as apoptotic cells may detach from the plate. |
| Sub-optimal staining | Titrate the Annexin V-FITC and PI concentrations for your specific cell line to achieve optimal signal-to-noise ratio. |
| Delayed analysis after staining | Analyze samples on the flow cytometer as soon as possible after staining to avoid progression of apoptosis and secondary necrosis. |
| Compensation issues | Ensure proper compensation is set using single-stained controls to correct for spectral overlap between FITC and PI. |
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: this compound induced apoptosis signaling pathway.
Caption: Troubleshooting logic for this compound assays.
References
- 1. Fungal metabolite this compound exhibits potent cytotoxicity against human placental trophoblasts in vitro via mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. [Apoptosis-inducing effect of alternol on mouse lymphocyte leukemia cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating Unexpected Results in Altersolanol A Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to interpret unexpected results in experiments involving Altersolanol A. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during research.
Frequently Asked Questions (FAQs)
1. Why am I observing low or no cytotoxicity with this compound in my cancer cell line?
Several factors could contribute to a lack of cytotoxic effect. Consider the following:
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Cell Line Specificity: this compound exhibits selective cytotoxicity.[1] While it is potent against a broad spectrum of cancer cell lines, including those from the bladder, colon, lung, mammary gland, ovary, and prostate, as well as melanoma and glioblastoma, not all cell lines are equally sensitive.[1] It is possible your chosen cell line is less susceptible to its effects.
-
Compound Integrity: The chemical structure of this compound is crucial for its bioactivity. Modifications such as acetylation, reduction of a carbonyl group, or removal of hydroxyl groups have been shown to render the compound inactive.[2] Ensure the integrity and purity of your this compound sample.
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect dosage, incubation time, or cell density, can affect the observed cytotoxicity. Refer to established protocols for appropriate starting concentrations and treatment durations.
2. I'm seeing conflicting results regarding this compound's effect on cell cycle arrest. Is this normal?
Yes, it is possible to observe different effects on the cell cycle depending on the cell line being studied. For instance, this compound has been reported to induce G2/M phase arrest in JEG-3 choriocarcinoma cells, while causing S phase arrest in the normal trophoblast cell line HTR-8/SVneo.[3][4] This cell-line-dependent effect is a known phenomenon and likely relates to the underlying differences in the cell cycle regulation of the specific cells.
3. Is this compound expected to be toxic to non-cancerous cells? I'm observing toxicity in my control cell line.
This is a critical observation and reflects a nuanced aspect of this compound's activity. While some studies have reported that it acts against cancer cells without affecting the viability of non-cancerous cells, other research has demonstrated potential cytotoxicity in certain normal cell types.[2]
Specifically, this compound has been shown to exhibit reproductive cytotoxicity against normal human trophoblast cell lines.[3][4] However, in the same study, the choriocarcinoma cells were found to be more sensitive to the compound.[3] Therefore, observing toxicity in a non-cancerous control line, particularly of placental origin, is not entirely unexpected. It is crucial to establish a therapeutic window by comparing the IC50 values between your cancerous and non-cancerous cell lines.
4. My results show modulation of the MAPK pathway, but I expected to see effects on NF-κB. What could be the reason?
This compound is known to act on multiple signaling pathways. It has been identified as a broad-spectrum kinase inhibitor and has been shown to inhibit NF-κB transcriptional activity.[1] Additionally, it can inactivate the MAPK signaling pathway by decreasing the phosphorylation of JNK, ERK, and p38.[3][4]
It is plausible that in your specific experimental system, the effects on the MAPK pathway are more pronounced or occur upstream of any observable changes in NF-κB activity. The cellular context, including the basal activity of these pathways in your chosen cell line, can influence which effects are most prominent.
5. I've seen literature on "Alternol" and its mechanisms. Are this compound and Alternol the same compound?
No, they are different compounds, though their names are similar. This compound is a tetrahydroanthraquinone. "Alternol" is a dimeric binaphthyl chemical.[5] While both are fungal metabolites with anticancer properties, their mechanisms of action may differ.[5][6][7][8][9] It is important not to conflate the published data for these two distinct molecules.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
| Potential Cause | Troubleshooting Step |
| Cell Viability Assay Interference | The color of this compound (a red amorphous powder) might interfere with colorimetric assays like MTT.[1] Use a viability assay that is not affected by compound color, such as CellTiter-Glo® (luminescence-based) or a direct cell counting method. |
| Variability in Cell Culture Conditions | Ensure consistent cell passage number, confluency at the time of treatment, and media composition. |
| Compound Solubility and Stability | This compound is soluble in organic solvents like DMSO but insoluble in water.[1] Prepare fresh dilutions from a concentrated stock for each experiment. Ensure complete solubilization in your culture medium and visually inspect for any precipitation. |
Issue 2: No Apoptosis Detected Despite Cell Death
| Potential Cause | Troubleshooting Step |
| Timing of Assay | Apoptosis is a dynamic process. The peak of apoptotic markers may have been missed. Perform a time-course experiment to measure apoptosis at different time points post-treatment. |
| Assay Sensitivity | The chosen apoptosis assay may not be sensitive enough. Use multiple methods to confirm apoptosis, such as Annexin V/PI staining, caspase activity assays (for caspases 3 and 9), and western blotting for PARP cleavage.[2][10][11] |
| Alternative Cell Death Mechanisms | While apoptosis is the primary reported mechanism, other forms of cell death cannot be entirely ruled out in all cell types. Investigate markers for other cell death pathways if apoptosis assays are consistently negative. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines
| Metric | Value | Cell Lines |
| Mean IC50 | 0.005 µg/mL | Panel of 34 human cancer cell lines[1][10][11] |
| Mean IC70 | 0.024 µg/mL | Panel of 34 human cancer cell lines[1][10][11] |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentration for the determined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
3. Western Blot for Signaling Proteins
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Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-cleaved-caspase-3, anti-β-actin) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizing Mechanisms and Workflows
Caption: Troubleshooting logic for low cytotoxicity.
Caption: this compound's major signaling pathways.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungal metabolite this compound exhibits potent cytotoxicity against human placental trophoblasts in vitro via mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions [frontiersin.org]
- 6. Natural compound Alternol as a novel therapeutic for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Best practices for handling and storing Altersolanol A.
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the handling, storage, and use of Altersolanol A in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a tetrahydroanthraquinone, a class of naturally occurring compounds. In research, it is primarily investigated for its potent anticancer properties. It has been shown to be a kinase inhibitor that induces apoptosis (programmed cell death) in various cancer cell lines and inhibits inflammatory signaling pathways.
Q2: What is the general appearance and solubility of this compound?
This compound is typically a reddish amorphous powder. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, chloroform, and dichloromethane, but it is insoluble in water.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous organic solvent such as DMSO. For cell-based assays, it is crucial to keep the final concentration of the organic solvent in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the known biological targets of this compound?
This compound is known to be a broad-spectrum kinase inhibitor.[1] Its biological effects are mediated through the induction of apoptosis via the cleavage of caspase-3 and caspase-9 and the inhibition of the NF-κB signaling pathway.[1]
Handling and Storage Best Practices
Proper handling and storage of this compound are critical to maintain its stability and ensure the reproducibility of experimental results.
Storage Recommendations
| Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C in a tightly sealed container, protected from light and moisture. | To prevent degradation from light exposure and hydrolysis. |
| In Solution | Prepare fresh solutions for each experiment whenever possible. If storage is necessary, aliquot stock solutions into single-use vials and store at -20°C for up to one month. | To minimize freeze-thaw cycles and prevent degradation in solution. |
Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound in solid or solution form.
-
Weighing: Weigh the solid compound in a chemical fume hood to avoid inhalation of any fine particles.
-
Dissolving: To prepare a solution, add the solvent to the vial containing the solid this compound and vortex until fully dissolved. Gentle warming may aid in dissolution, but avoid excessive heat.
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Disposal: Dispose of waste containing this compound according to your institution's guidelines for chemical waste.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. The concentration of this compound exceeds its solubility limit in the aqueous medium. | Ensure the final concentration of the organic solvent is sufficient to maintain solubility, typically between 0.1% and 0.5%. Prepare a more dilute stock solution to reduce the final concentration of this compound required. Perform a solubility test in your specific cell culture medium before the experiment. |
| Inconsistent or lower-than-expected biological activity. | Degradation of this compound due to improper storage or handling. Multiple freeze-thaw cycles of the stock solution. | Always use freshly prepared solutions or properly stored single-use aliquots. Avoid repeated freeze-thaw cycles. Verify the purity and integrity of your this compound stock using analytical methods like HPLC if possible. |
| High background cytotoxicity in control wells. | The concentration of the organic solvent (e.g., DMSO) is too high. | Perform a vehicle control experiment to determine the maximum tolerated concentration of the solvent by your specific cell line. Ensure the final solvent concentration is below this threshold. |
| Difficulty reproducing results from the literature. | Variations in experimental conditions such as cell line passage number, serum concentration in the medium, or incubation time. The purity of the this compound used may differ. | Standardize all experimental parameters. Ensure the cell line characteristics are consistent. If possible, obtain this compound from the same supplier as the cited study. |
Experimental Protocols
Cytotoxicity Assay Using MTT
This protocol provides a general method for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
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This compound
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Cancer cell line of interest
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Phosphate-buffered saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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96-well cell culture plates
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Multichannel pipette
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
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Compound Preparation: Prepare a series of dilutions of this compound in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells (including controls) is the same and non-toxic to the cells.
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Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium and DMSO only as a vehicle control and wells with medium only as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis primarily through the intrinsic pathway, which involves mitochondrial disruption and the activation of a caspase cascade. It also inhibits pro-survival signaling pathways, namely the NF-κB and MAPK pathways.
Caption: this compound induces apoptosis and inhibits pro-survival signaling.
Experimental Workflow for Investigating this compound's Mechanism of Action
This workflow outlines a series of experiments to characterize the effects of this compound on a cancer cell line.
Caption: A logical workflow for characterizing the anticancer effects of this compound.
References
Strategies to reduce the toxicity of Altersolanol A in normal cells.
This guide provides researchers, scientists, and drug development professionals with information and troubleshooting strategies to manage and potentially reduce the toxicity of Altersolanol A in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of this compound-induced toxicity in normal cells?
This compound, a tetrahydroanthraquinone derived from fungi, has demonstrated cytotoxic effects against various cancer cell lines. However, it can also impact normal cells.[1] The primary mechanism of toxicity involves the induction of mitochondria-mediated apoptosis.[1] Key events include:
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Induction of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS.[1]
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Mitochondrial Dysfunction: It causes a reduction in the mitochondrial membrane potential and triggers the release of cytochrome c from the mitochondria into the cytoplasm.[1]
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Apoptosis Activation: The release of cytochrome c activates the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and the activation of caspase-9 and caspase-3.[1][2][3]
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Cell Cycle Arrest: this compound can induce cell cycle arrest. For instance, in the normal human trophoblast cell line HTR-8/SVneo, it causes arrest at the S phase.[1]
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MAPK Pathway Inhibition: The compound has been shown to decrease the phosphorylation of key proteins in the MAPK signaling pathway (JNK, ERK, and p38), which is crucial for cell survival and proliferation.[1][4]
Q2: My normal cells show significant toxicity. Is this compound supposed to be selective for cancer cells?
The selectivity of this compound is a critical area of investigation. Some studies report that it can induce apoptosis in cancer cells without affecting the viability of non-cancerous cells.[5] However, other research has demonstrated potent cytotoxicity against normal human trophoblast cells, although cancer cells (choriocarcinoma) were found to be more sensitive.[1]
This discrepancy suggests that the selectivity of this compound may be cell-type dependent. Factors influencing sensitivity include the cell's proliferation rate, metabolic activity, and the status of its signaling pathways (e.g., p53).
Q3: What are potential strategies to reduce this compound's toxicity in my normal cell cultures?
While specific detoxifying agents for this compound are not well-documented, general strategies for mitigating drug-induced cytotoxicity can be applied. These approaches are based on counteracting its known mechanisms of action.
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Co-treatment with Antioxidants: Given that this compound induces ROS production, co-administration with an antioxidant like N-acetylcysteine (NAC) could potentially mitigate oxidative stress and subsequent apoptosis. This is a common strategy to reduce the toxicity of ROS-inducing chemotherapeutic agents.
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Exploiting Cell Cycle Differences (Cyclotherapy): A promising strategy, termed "cyclotherapy," involves temporarily arresting normal cells in a quiescent phase of the cell cycle (e.g., G1), making them less susceptible to drugs that target proliferating cells.[6] Since many cancer cells have defective cell cycle checkpoints, they continue to divide and remain vulnerable. A p53 activator could, for example, be used to arrest normal cells with functional p53 before introducing this compound.[6]
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Modulation of Apoptotic Pathways: While more complex, the use of pan-caspase inhibitors (like Z-VAD-FMK) could be employed experimentally to confirm that toxicity is caspase-dependent and to explore the downstream effects of blocking apoptosis. This is more of a mechanistic tool than a practical protection strategy.
Troubleshooting Guide
Problem: I am observing inconsistent IC50 values for this compound in my experiments.
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Possible Cause 1: Cell Density. Cell density at the time of treatment can significantly impact apparent cytotoxicity. Higher densities can lead to increased resistance.
-
Solution: Standardize the cell seeding density across all experiments. Ensure cells are in the logarithmic growth phase when the compound is added.
-
-
Possible Cause 2: Solvent Toxicity. If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture medium may be toxic.
-
Solution: Always include a vehicle control (cells treated with the same final concentration of solvent) to assess its specific toxicity. Keep the final solvent concentration, typically for DMSO, below 0.5%.
-
-
Possible Cause 3: Compound Stability. this compound may degrade in culture medium over long incubation periods.
-
Solution: For long-term experiments, consider refreshing the medium with a new compound. Check for any known stability issues of the compound under your specific experimental conditions.[7]
-
Problem: My chosen cytoprotective agent (e.g., an antioxidant) is not reducing this compound's toxicity.
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Possible Cause 1: Insufficient Concentration or Pre-incubation Time. The protective agent may require a certain concentration or a pre-incubation period to exert its effect before the challenge with this compound.
-
Solution: Perform a dose-response and time-course experiment for the protective agent. Test various concentrations and consider pre-incubating the cells with the agent for several hours before adding this compound.
-
-
Possible Cause 2: Mismatched Mechanism. The primary toxic mechanism of this compound in your specific normal cell line may not be the one targeted by your protective agent. For example, if cell cycle arrest is the dominant effect over ROS production, an antioxidant may have a limited protective effect.
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Solution: Use mechanistic assays (e.g., cell cycle analysis, ROS measurement) to confirm the primary mode of toxicity in your cell model. This will help you select a more appropriate protective agent.
-
Data Presentation
Table 1: Reported In Vitro Cytotoxicity of this compound
| Cell Line Type | Cell Line Name | Reported IC50 / Effect | Reference |
| Human Cancer | Panel of 34 Human Cancer Cell Lines | Mean IC50: 0.005 µg/mL | [2][3] |
| Human Choriocarcinoma | JEG-3 | More sensitive than normal trophoblasts | [1] |
| Normal Human Trophoblast | HTR-8/SVneo | Less sensitive than JEG-3 cells | [1] |
| Human Leukemia | K562 | Dose-dependent cytotoxicity | [5] |
| Human Lung Cancer | A549 | Dose-dependent cytotoxicity | [5] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include wells for "untreated control" and "vehicle control" (medium with the highest concentration of DMSO used).
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
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Cell Culture and Treatment: Culture cells in 6-well plates and treat them with this compound at the desired concentration (e.g., IC50 value) for a specific time (e.g., 24 hours).
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Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
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Fixation: Discard the supernatant, wash the cell pellet with ice-cold PBS, and resuspend in 500 µL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours for fixation.
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Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
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Incubation: Incubate in the dark at room temperature for 30 minutes.
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Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
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Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathways and Workflows
Caption: Known signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for evaluating a potential cytoprotective agent.
Caption: The concept of cyclotherapy to selectively protect normal cells.
References
- 1. Fungal metabolite this compound exhibits potent cytotoxicity against human placental trophoblasts in vitro via mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Altersolanol A and Dxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Altersolanol A, a naturally occurring anthraquinone, and Doxorubicin, a widely used chemotherapeutic agent. The information presented herein is based on available experimental data and is intended to assist researchers in evaluating the potential of this compound as an alternative or complementary anticancer compound.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Doxorubicin against various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and assay methodology.
| Compound | Cell Line | IC50 Value (µM) | Source |
| This compound | K562 (Human Chronic Myeloid Leukemia) | ~0.015 | [1][2] |
| A549 (Human Lung Carcinoma) | ~0.015 | [1][2] | |
| Doxorubicin | K562 (Human Chronic Myeloid Leukemia) | 0.031 | [3] |
| A549 (Human Lung Carcinoma) | 0.8 | [2] |
Note: The IC50 value for this compound is a mean value from a study evaluating its cytotoxicity against 34 human cancer cell lines, as specific values for K562 and A549 were not available in the reviewed literature[1][2]. The molecular weight of this compound (336.29 g/mol ) was used for the conversion from µg/ml to µM.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following are detailed methodologies for two commonly employed assays:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
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Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
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Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or Doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
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Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specific duration.
-
Supernatant Collection: After incubation, the culture supernatant from each well is carefully collected.
-
LDH Reaction: The collected supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH present in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured spectrophotometrically at a specific wavelength (e.g., 490 nm). The amount of color formed is proportional to the amount of LDH released, and thus to the number of damaged cells.
-
Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that in control wells (spontaneous release) and maximum release (cells lysed with a detergent).
Visualizing Experimental and Biological Processes
To better understand the methodologies and mechanisms discussed, the following diagrams have been generated.
Caption: Experimental workflow for comparing cytotoxicity.
Caption: Simplified signaling pathways of cytotoxicity.
Mechanisms of Action and Signaling Pathways
This compound: This fungal metabolite has been shown to induce apoptosis in cancer cells. One of its key mechanisms involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This inhibition leads to the activation of the caspase cascade, specifically the cleavage of caspase-3 and caspase-9, which are crucial executioners of apoptosis.
Doxorubicin: As a well-established anthracycline antibiotic, doxorubicin exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, disrupting DNA replication and transcription. Furthermore, it inhibits topoisomerase II, an enzyme essential for DNA repair, leading to DNA strand breaks. Doxorubicin is also known to generate reactive oxygen species (ROS), which induce oxidative stress and contribute to cellular damage and apoptosis.
References
Altersolanol A versus other anthraquinone derivatives: a comparative study.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of Altersolanol A with other notable anthraquinone derivatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of these compounds.
Overview of Anthraquinone Derivatives
Anthraquinones are a class of aromatic organic compounds derived from anthracene. They are widely found in nature and have been the subject of extensive research due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, a tetrahydroanthraquinone produced by various fungi, has demonstrated significant cytotoxic and pro-apoptotic effects against a range of cancer cell lines. This guide compares the performance of this compound with other well-known anthraquinone derivatives such as Emodin, Rhein, and Chrysophanol.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other selected anthraquinone derivatives against various human cancer cell lines. The data has been compiled from multiple studies to provide a comparative overview of their cytotoxic potential. It is important to note that variations in experimental conditions (e.g., cell lines, incubation times) can influence IC50 values.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | K562 | Chronic Myeloid Leukemia | Not specified, cytotoxic activity reported | [1] |
| A549 | Lung Cancer | Not specified, cytotoxic activity reported | [1] | |
| 34 Human Cancer Cell Lines (Mean) | Various | ~0.015 µM (converted from 0.005 µg/ml) | [2][3] | |
| Emodin | A549 | Lung Cancer | 19.54 µg/mL (~72.3 µM) | [3] |
| HepG2 | Liver Cancer | 12.79 µg/mL (~47.3 µM) | [3] | |
| OVCAR-3 | Ovarian Cancer | 25.82 µg/mL (~95.5 µM) | [3] | |
| HeLa | Cervical Cancer | 12.14 µg/mL (~44.9 µM) | [3] | |
| MCF-7 | Breast Cancer | 16.56 µg/mL (~61.3 µM) | [2] | |
| HT-29 | Colon Cancer | 5.38 µg/mL (~19.9 µM) | [2] | |
| U87 | Glioblastoma | 25.0 µg/mL (48h) (~92.5 µM) | [2] | |
| K-562 | Leukemia | 60.98 µM | [2] | |
| HL-60 | Leukemia | 20.93 µM | [2] | |
| Rhein | YD-10B | Oral Cancer | 106.8 µM | [4] |
| Ca9-22 | Oral Cancer | 90.96 µM | [4] | |
| MCF-7 | Breast Cancer | ~800 µM (converted from 226.53 ppm) | [5] | |
| Chrysophanol | MCF-7 | Breast Cancer | <20 µM (significant proliferation decrease) | [6] |
| MDA-MB-231 | Breast Cancer | <20 µM (significant proliferation decrease) | [6] |
Mechanisms of Action: Signaling Pathways
This compound and other anthraquinone derivatives exert their cytotoxic effects through the modulation of several key signaling pathways that regulate cell proliferation, survival, and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to inhibit the transcriptional activity of NF-κB, thereby reducing the expression of anti-apoptotic genes and sensitizing cancer cells to apoptosis.[1]
Apoptosis Pathways
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. This compound has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by the activation of caspase-9 and caspase-3.[2]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound and other anthraquinones.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the anthraquinone derivatives. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
NF-κB Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB. It typically involves cells that have been transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.
Protocol:
-
Cell Transfection: Transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: Treat the transfected cells with the test compounds.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer. The ratio of firefly to Renilla luciferase activity indicates the specific activation of the NF-κB pathway.
Caspase Activity Assay
Caspase activity assays are used to measure the activation of key apoptotic enzymes like caspase-3 and caspase-9. These assays typically use a fluorogenic or colorimetric substrate that is cleaved by the active caspase.
Protocol:
-
Cell Treatment: Treat cells with the test compound to induce apoptosis.
-
Cell Lysis: Prepare cell lysates.
-
Substrate Addition: Add a caspase-specific substrate to the cell lysates.
-
Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate over time. The signal intensity is proportional to the caspase activity.
Conclusion
The available data suggests that this compound is a potent cytotoxic agent against a broad range of cancer cell lines, often exhibiting higher potency (lower IC50 values) compared to other well-studied anthraquinones like Emodin and Rhein under certain conditions. Its mechanism of action, involving the inhibition of the pro-survival NF-κB pathway and the induction of the intrinsic apoptotic pathway, makes it a promising candidate for further preclinical and clinical investigation. However, it is crucial to conduct direct, head-to-head comparative studies under standardized conditions to definitively establish the relative efficacy and selectivity of this compound against other anthraquinone derivatives. Further research should also focus on its in vivo efficacy, pharmacokinetic profile, and potential for combination therapies.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emodin (Emodol; Frangula Emodin) - tcsc1412 - Taiclone [taiclone.com]
- 4. Rhein Induces Oral Cancer Cell Apoptosis and ROS via Suppresse AKT/mTOR Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. مقاله Evaluation of the cytotoxicity effect of rhein drug anthraquinone at IC۵۰ on MCF-۷ cell line based on analytical methods [civilica.com]
- 6. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Kinase Targets of Altersolanol A in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the kinase targets of Altersolanol A, a natural anthraquinone derivative with demonstrated cytotoxic effects against various cancer cell lines. By objectively comparing its performance with established kinase inhibitors and providing detailed experimental protocols, this document serves as a practical resource for researchers investigating the therapeutic potential of this compound.
Introduction to this compound
This compound is a fungal metabolite that has been identified as a kinase inhibitor with potent anti-cancer properties.[1][2] It has been shown to induce apoptosis and cell cycle arrest in a variety of cancer cell lines, including human chronic myeloid leukemia (K562) and lung cancer (A549) cells. While its inhibitory effects on signaling pathways such as MAPK (JNK, ERK, p38) and NF-κB have been documented, the direct kinase targets of this compound remain to be fully elucidated.[3] This guide outlines a systematic approach to identify and validate these targets.
Comparative Analysis of this compound and Standard-of-Care Kinase Inhibitors
To contextualize the potential of this compound, it is essential to compare its activity with that of established kinase inhibitors used in the treatment of relevant cancers.
Table 1: Comparison of this compound with Standard Kinase Inhibitors for Chronic Myeloid Leukemia (CML)
| Compound | Primary Target(s) | Mechanism of Action | Reported IC50 | Clinical Status |
| This compound | To be determined | Kinase inhibition, apoptosis induction | ~0.005 µg/ml (in 34 human cancer cell lines)[1] | Preclinical |
| Imatinib | BCR-ABL, c-KIT, PDGFR | ATP-competitive inhibitor of the BCR-ABL tyrosine kinase | 0.25 µM (in CML cell lines) | FDA Approved[4][5] |
| Dasatinib | BCR-ABL, SRC family kinases | Multi-targeted kinase inhibitor | <1 nM (against BCR-ABL) | FDA Approved[4][5] |
| Nilotinib | BCR-ABL | Highly potent and selective BCR-ABL kinase inhibitor | <30 nM (against BCR-ABL) | FDA Approved[4][5] |
Table 2: Comparison of this compound with Standard Kinase Inhibitors for Non-Small Cell Lung Cancer (NSCLC)
| Compound | Primary Target(s) | Mechanism of Action | Reported IC50 | Clinical Status |
| This compound | To be determined | Kinase inhibition, apoptosis induction | ~0.005 µg/ml (in 34 human cancer cell lines)[1] | Preclinical |
| Gefitinib | EGFR | ATP-competitive inhibitor of the EGFR tyrosine kinase | 0.02-0.08 µM (in NSCLC cell lines) | FDA Approved[6][7] |
| Erlotinib | EGFR | ATP-competitive inhibitor of the EGFR tyrosine kinase | 2 µM (in NSCLC cell lines) | FDA Approved[7] |
| Crizotinib | ALK, ROS1, MET | Multi-targeted kinase inhibitor | 20-60 nM (against ALK) | FDA Approved[6][8] |
Experimental Workflow for Kinase Target Validation
A multi-pronged approach is necessary to confidently identify and validate the kinase targets of this compound. The following workflow outlines the key experimental stages.
Caption: A logical workflow for the discovery and validation of this compound's kinase targets.
Detailed Experimental Protocols
Kinome-Wide Profiling
Objective: To identify potential kinase targets of this compound across a broad panel of human kinases.
Methodology:
-
Utilize a commercial kinome profiling service (e.g., Eurofins DiscoverX, Reaction Biology).
-
Provide a sample of purified this compound at a specified concentration (e.g., 1 µM).
-
The service will perform binding or activity assays against a panel of several hundred kinases.
-
Data will be returned as percent inhibition or binding affinity (Kd) for each kinase.
-
Prioritize hits based on the highest percent inhibition or lowest Kd values for further validation.
In Vitro Kinase Assay
Objective: To confirm the direct inhibitory effect of this compound on candidate kinases identified from kinome profiling.
Methodology:
-
Reagents: Recombinant active kinase, kinase-specific substrate, ATP, kinase buffer, this compound stock solution, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound or vehicle control. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol. f. Calculate the IC50 value of this compound for each kinase.[9][10][11][12][13]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the binding of this compound to its target kinases within a cellular context.
Methodology:
-
Cell Culture and Treatment: a. Culture cancer cells (e.g., K562 or A549) to 70-80% confluency. b. Treat cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).
-
Thermal Challenge: a. Aliquot the cell suspensions into PCR tubes. b. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles. b. Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation. c. Quantify the amount of soluble target kinase in the supernatant using Western blotting or ELISA.
-
Data Analysis: a. Plot the amount of soluble kinase against the temperature for both treated and untreated samples. b. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[14][15][16][17][18]
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the phosphorylation status of downstream effectors of the identified target kinases.
Methodology:
-
Cell Treatment and Lysis: a. Treat cancer cells with this compound at various concentrations and time points. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Immunoblotting: a. Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream substrates (e.g., p-ERK, ERK, p-AKT, AKT). d. Wash and incubate with HRP-conjugated secondary antibodies. e. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[19][20][21]
Visualizing the Affected Signaling Pathways
Based on existing literature, this compound is known to impact the MAPK and NF-κB signaling pathways. The following diagram illustrates the potential points of inhibition by this compound.
Caption: Hypothetical inhibition points of this compound in the MAPK and NF-κB pathways.
Conclusion
Validating the kinase targets of this compound is a critical step in its development as a potential anti-cancer therapeutic. The experimental framework outlined in this guide provides a systematic and robust approach to identify direct targets, confirm cellular engagement, and elucidate the downstream signaling consequences. By comparing its performance against current standards of care, researchers can gain valuable insights into the unique therapeutic potential of this compound. The presented protocols and visualizations serve as a practical resource to guide these research endeavors.
References
- 1. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Treating CML by Phase | American Cancer Society [cancer.org]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Targeted therapy for non–small cell lung cancer | Canadian Cancer Society [cancer.ca]
- 7. Targeted Therapies for Lung Cancer Treatment | LCFA [lcfamerica.org]
- 8. Frontiers | Targeted therapy of non-small cell lung cancer: mechanisms and clinical trials [frontiersin.org]
- 9. In vitro kinase assay [protocols.io]
- 10. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. In vitro kinase assay [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
Unraveling the Apoptotic Machinery: A Comparative Guide to Altersolanol A's Mechanism of Action
For Immediate Release
[City, State] – November 10, 2025 – A comprehensive analysis of the fungal metabolite Altersolanol A reveals its potent pro-apoptotic capabilities, positioning it as a significant compound of interest in oncology research. This guide provides a detailed comparison of this compound's mechanism of action against established chemotherapeutic agents, doxorubicin and paclitaxel, offering researchers, scientists, and drug development professionals a data-driven resource for evaluating its potential.
Abstract
This compound, a tetrahydroanthraquinone derived from various fungal species, has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its primary mechanism of action is the induction of apoptosis through the intrinsic, mitochondria-mediated pathway. This process is initiated by the generation of reactive oxygen species (ROS), leading to a cascade of events including the disruption of the Bax/Bcl-2 protein ratio, loss of mitochondrial membrane potential, cytochrome c release into the cytoplasm, and subsequent activation of the caspase cascade. Furthermore, this compound has been shown to modulate key signaling pathways, including the inactivation of MAPK and the inhibition of NF-κB, which are crucial for cancer cell survival and proliferation. This guide presents a comparative analysis of these mechanisms with those of doxorubicin and paclitaxel, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of this compound has been evaluated across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy, which can be compared to that of doxorubicin and paclitaxel.
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (nM) |
| MCF-7 (Breast) | ~5.5[1] | ~0.95[2] | 2.5 - 7.5[3] |
| A549 (Lung) | Not explicitly found | ~0.1 - 0.5 | ~5 - 10 |
| K562 (Leukemia) | Dose-dependent cytotoxicity observed[4] | ~0.05 - 0.2 | ~2 - 8 |
| JEG-3 (Choriocarcinoma) | Potent cytotoxicity observed[5] | Not readily available | Not readily available |
| HTR-8/SVneo (Trophoblast) | Cytotoxicity observed[5] | Not readily available | Not readily available |
| Mean (across 34 cell lines) | ~0.014 (0.005 µg/ml) [6] | Not applicable | Not applicable |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and duration of drug exposure. The values presented here are compiled from various sources for comparative purposes and should be interpreted with caution.
Unveiling the Signaling Pathways of Apoptosis
This compound triggers a well-defined apoptotic cascade, primarily through the intrinsic pathway. The following diagram illustrates the key molecular events.
Caption: this compound-induced intrinsic apoptosis pathway.
Comparative Mechanisms of Action
| Feature | This compound | Doxorubicin | Paclitaxel |
| Primary Target | Mitochondria, various signaling kinases | DNA (intercalation), Topoisomerase II | Microtubules |
| Apoptosis Induction | Intrinsic (mitochondrial) pathway | Both intrinsic and extrinsic pathways | Primarily intrinsic pathway, linked to mitotic arrest |
| ROS Generation | A primary trigger of apoptosis[1][5] | A significant contributor to cardiotoxicity and apoptosis[7] | Can be induced, but not always the primary driver |
| Bax/Bcl-2 Regulation | Increases Bax/Bcl-2 ratio[1][5] | Modulates Bcl-2 family proteins | Phosphorylates and inactivates Bcl-2 |
| Caspase Activation | Initiator: Caspase-9; Effector: Caspase-3[4][5][6] | Activates both Caspase-8 and -9, leading to Caspase-3 activation | Initiator: Caspase-9; Effector: Caspase-3 |
| Cell Cycle Arrest | G2/M or S phase, depending on the cell line[5] | G2/M phase | G2/M phase |
| Other Key Effects | Inactivates MAPK and NF-κB signaling pathways[4][5] | DNA damage response, p53 activation | Stabilization of microtubules, leading to mitotic catastrophe |
Experimental Protocols
To facilitate reproducible research, detailed protocols for key assays used in the characterization of this compound-induced apoptosis are provided below.
Experimental Workflow for Apoptosis Assessment
Caption: General workflow for studying drug-induced apoptosis.
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound or comparator drugs for the indicated time.
-
Harvest cells, including the supernatant containing detached cells, and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with fluorescently labeled dUTPs.
Protocol:
-
Grow and treat cells on coverslips or in chamber slides.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 2 minutes on ice.
-
Wash the cells twice with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope.
Caspase-3/9 Activity Assay
Principle: This assay measures the activity of key executioner (caspase-3) and initiator (caspase-9) caspases. Cell lysates are incubated with a specific caspase substrate that is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.
Protocol:
-
Treat cells with the compounds of interest and lyse the cells using a lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 or caspase-9 substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader.
Western Blotting for Bcl-2 Family Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2.
Protocol:
-
After drug treatment, lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used to quantify the relative protein expression levels.
Conclusion
This compound demonstrates a potent and specific mechanism for inducing apoptosis in cancer cells, primarily through the intrinsic mitochondrial pathway. Its mode of action, characterized by ROS generation and modulation of key survival signaling pathways, presents a distinct profile when compared to established chemotherapeutics like doxorubicin and paclitaxel. The data and protocols presented in this guide provide a valuable resource for the scientific community to further investigate and potentially harness the therapeutic potential of this compound in the development of novel anticancer strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Quest for a Simple Bioactive Analog of Paclitaxel as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Altersolanol A: A Comparative Analysis of its Potent Anti-Cancer Effects Across Diverse Cancer Cell Lines
For Immediate Release
[City, State] – November 10, 2025 – Altersolanol A, a naturally occurring anthraquinone derivative, has demonstrated significant cytotoxic effects across a wide spectrum of human cancer cell lines. This guide provides a comprehensive comparative analysis of its efficacy, detailing its impact on cell viability, the molecular pathways it disrupts, and the experimental methodologies used to elucidate these effects. This information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into the therapeutic potential of this compound.
Quantitative Analysis of Cytotoxicity
This compound exhibits potent in vitro cytotoxic activity against a diverse panel of 34 human cancer cell lines. The mean half-maximal inhibitory concentration (IC50) was found to be 0.005 µg/mL, with an IC70 value of 0.024 µg/mL, indicating broad-spectrum anti-cancer potential.[1] The table below summarizes the IC50 values for this compound across various cancer types, highlighting its differential sensitivity.
| Cancer Type | Cell Line | IC50 (µg/mL) |
| Bladder Cancer | BXF-T 24 | < 0.01 |
| Colon Cancer | COLO 205 | < 0.01 |
| HCT-116 | < 0.01 | |
| HT-29 | < 0.01 | |
| Gastric Cancer | GXF 209 | 0.012 |
| Lung Cancer | LXFA 629L | < 0.01 |
| NCI-H460 | < 0.01 | |
| Mammary Cancer | MAXF 401NL | < 0.01 |
| MCF-7 | < 0.01 | |
| Ovarian Cancer | OVXF 899L | < 0.01 |
| Pancreatic Cancer | PAXF 1657L | 0.011 |
| Prostate Cancer | PRXF PC-3M | < 0.01 |
| Renal Cancer | RXF 393 | < 0.01 |
| Glioblastoma | SF-268 | < 0.01 |
| Melanoma | MEXF 394NL | < 0.01 |
| Uterine Cancer | UXF 1138L | 0.015 |
Note: The data presented is a selection from the 34 cell lines tested in the study by Mishra et al. (2015). The original study reported that many cell lines had IC50 values below the lowest tested concentration of 0.01 µg/mL.
Molecular Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways crucial for cancer cell survival and proliferation.
Induction of Apoptosis
Studies have shown that this compound is a kinase inhibitor that triggers apoptosis through the activation of the intrinsic or mitochondrial pathway.[1] This is characterized by the cleavage of caspase-3 and caspase-9, key executioner and initiator caspases, respectively.[1] Furthermore, it has been observed to decrease the expression of anti-apoptotic proteins, further shifting the cellular balance towards apoptosis.[1] In human trophoblast cells, this compound was found to increase the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[2]
Inhibition of Pro-Survival Signaling Pathways
This compound has been shown to modulate several critical signaling pathways that are often dysregulated in cancer:
-
NF-κB Signaling Pathway: this compound has been reported to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammation, cell survival, and proliferation. By inhibiting NF-κB, this compound can suppress the expression of genes that promote cancer cell growth and survival.
-
PI3K/Akt/mTOR Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, metabolism, and survival. While direct studies on this compound's effect on this pathway are limited, its analogue, Altersolanol B, has been shown to disrupt AKT signaling. Given the structural similarity, it is plausible that this compound may also exert its anti-cancer effects by targeting this pathway.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In human trophoblasts, this compound was found to decrease the phosphorylation of JNK, ERK, and p38, indicating an inactivation of the MAPK signaling pathway.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effects.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine the IC50 values.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4,000 to 20,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a further 48-72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and 100 µL of Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with this compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-NF-κB p65, NF-κB p65, Cleaved Caspase-3, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Impact: Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
References
Head-to-head comparison of Altersolanol A and cisplatin in vitro.
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed in vitro comparison of Altersolanol A, a naturally derived anthraquinone, and cisplatin, a cornerstone of conventional chemotherapy. While direct comparative studies are limited, this document synthesizes available data to offer a comprehensive overview of their respective cytotoxic, pro-apoptotic, and cell cycle-modulating activities.
Compound Overview
This compound is a tetrahydroanthraquinone derivative isolated from various fungal species. It has garnered interest for its potent cytotoxic effects across a range of cancer cell lines. Mechanistically, this compound is recognized as a kinase inhibitor, exerting its anticancer effects by inducing apoptosis and modulating key signaling pathways.
Cisplatin (cis-diamminedichloroplatinum(II)) is a platinum-based chemotherapeutic agent widely used in the treatment of various solid tumors. Its primary mechanism of action involves the formation of DNA adducts, which triggers DNA damage responses, leading to cell cycle arrest and apoptosis.
Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the reported IC50 values for this compound and cisplatin in various cancer cell lines. It is crucial to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| Panel of 34 Human Cancer Cell Lines | Various | Mean: 0.005 |
Table 2: IC50 Values of Cisplatin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Carcinoma | 16.48 (24h) | |
| A549 | Lung Carcinoma | 22.12 (48h) | |
| A549 | Lung Carcinoma | 6.04 | |
| MCF-7 | Breast Adenocarcinoma | >100 (Resistant Line) | |
| MCF-7 | Breast Adenocarcinoma | 33.58 (Resistant Line) | |
| MCF-7 | Breast Adenocarcinoma | 20 µg/mL (LD50) | |
| HCT-116 | Colorectal Carcinoma | Not specified | |
| HeLa | Cervical Carcinoma | Not specified | |
| HepG2 | Hepatocellular Carcinoma | Not specified |
Note: IC50 values can vary significantly between studies due to differences in experimental protocols, such as cell density and incubation time.
Mechanism of Action: A Comparative Analysis
Induction of Apoptosis
Both this compound and cisplatin are potent inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.
This compound triggers apoptosis through the intrinsic pathway, characterized by the cleavage and activation of caspase-9 and caspase-3. This leads to the degradation of cellular components and the formation of apoptotic bodies.
Cisplatin-induced apoptosis is a more complex process that can be initiated through both intrinsic and extrinsic pathways. DNA damage caused by cisplatin activates signaling cascades that lead to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Table 3: Comparative Effects on Apoptosis
| Feature | This compound | Cisplatin | Citations |
| Primary Pathway | Intrinsic (Mitochondrial) | Intrinsic and Extrinsic | |
| Key Caspases | Caspase-9, Caspase-3 | Caspase-8, Caspase-9, Caspase-3 | |
| Apoptosis Induction in MCF-7 cells (24h) | Not directly compared | 59% (at LD50) |
Cell Cycle Arrest
Disruption of the cell cycle is a key mechanism by which anticancer agents inhibit tumor growth.
This compound has been shown to induce cell cycle arrest, although the specific phase of arrest may be cell-line dependent. For example, in JEG-3 choriocarcinoma cells, it causes a G2/M phase arrest, while in HTR-8/SVneo trophoblast cells, it induces an S phase arrest.
Cisplatin typically induces cell cycle arrest at the G1 and S phases, preventing DNA replication and cell division. In some cell lines, a G2/M arrest has also been observed.
Table 4: Comparative Effects on Cell Cycle
| Feature | This compound | Cisplatin | Citations |
| Primary Arrest Phase | G2/M or S phase (cell-type dependent) | G1/S phase | |
| Effect in T47D and MCF-7 cells | Not specified | G1 phase arrest | |
| Effect in HCT-116 and HCT-15 cells | Not specified | G0/G1 phase arrest |
Signaling Pathways
The anticancer activities of this compound and cisplatin are mediated by their influence on various intracellular signaling pathways.
This compound has been reported to modulate the following pathways:
-
MAPK Pathway: It can decrease the phosphorylation of JNK, ERK, and p38, leading to the inactivation of this pathway.
-
PI3K/Akt Pathway: Altersolanol B, a related compound, has been shown to disrupt this pro-survival pathway.
-
NF-κB Pathway: Altersolanol B also demonstrates inhibitory effects on NF-κB, a key regulator of inflammation and cell survival.
Cisplatin impacts several signaling pathways, often as a consequence of DNA damage:
-
p53 Pathway: DNA damage activates the tumor suppressor p53, which in turn can induce cell cycle arrest and apoptosis.
-
MAPK Pathway: Cisplatin can activate JNK and p38, which are involved in stress responses and apoptosis.
-
NF-κB Pathway: The role of NF-κB in cisplatin-induced cell death is complex and can be pro- or anti-apoptotic depending on the cellular context.
Visualizing the Mechanisms
Caption: this compound Signaling Pathway.
Caption: Cisplatin Signaling Pathway.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Caption: MTT Assay Workflow.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or cisplatin. Include a vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Apoptosis Assay Workflow.
Detailed Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or cisplatin for a specified time.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method uses PI to stain the DNA of fixed cells, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Caption: Cell Cycle Analysis Workflow.
Detailed Methodology:
-
Cell Treatment: Treat cells with this compound or cisplatin for the desired duration.
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice or at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Conclusion
Both this compound and cisplatin demonstrate potent in vitro anticancer activity through the induction of apoptosis and cell cycle arrest. While cisplatin's mechanism is primarily driven by DNA damage, this compound appears to act as a kinase inhibitor, affecting multiple signaling pathways. The available data, although not from direct comparative studies, suggests that this compound exhibits significant cytotoxicity at very low concentrations. Further head-to-head studies are warranted to definitively compare the efficacy and selectivity of these two compounds and to explore the therapeutic potential of this compound as a novel anticancer agent. This guide serves as a foundational resource for researchers designing such comparative experiments and for professionals in the field of drug development.
Validating the Inhibition of the NF-κB Pathway by Altersolanol A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Altersolanol A's performance in inhibiting the Nuclear Factor-kappa B (NF-κB) pathway against other well-established inhibitors. The content is supported by available experimental data and detailed methodologies for key validation experiments.
Executive Summary
This compound, a natural anthraquinone derivative isolated from the endophytic fungus Stemphylium globuliferum, has demonstrated anti-cancer properties linked to the inhibition of the NF-κB signaling pathway.[1][2][3] This pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis, making it a key target in drug discovery. This guide compares this compound with other known NF-κB inhibitors, presenting quantitative data where available and outlining the necessary experimental protocols to validate its inhibitory effects.
Comparative Analysis of NF-κB Inhibitors
The following table summarizes the key characteristics of this compound and selected alternative NF-κB inhibitors. It is important to note that a direct IC50 value for NF-κB pathway inhibition by this compound has not been explicitly reported in the primary literature. Therefore, its cytotoxic IC50 values are provided as a measure of its biological activity.
| Inhibitor | Mechanism of Action | Reported IC50 | Cell Line(s) |
| This compound | Inhibits NF-κB transcriptional activity.[2][3] | Cytotoxicity: Mean IC50 = 5 µg/mL (across 34 cell lines)[2] | K562, A549, and a panel of 34 human cancer cell lines.[1][2] |
| BAY 11-7082 | Irreversibly inhibits TNF-α-induced IκBα phosphorylation. | ~10 µM (for IκBα phosphorylation) | Various tumor cell lines. |
| MG-132 | A proteasome inhibitor that prevents the degradation of IκBα. | ~3 µM (for NF-κB activation) | Various cell lines. |
| Parthenolide | Inhibits IκB kinase (IKK) and can directly alkylate the p65 subunit of NF-κB. | 5-10 µM (cell viability/NF-κB inhibition) | Various cancer cell lines. |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental validation process, the following diagrams are provided.
Figure 1. Simplified NF-κB signaling pathway showing the putative point of inhibition by this compound.
Figure 2. Experimental workflow for validating the inhibition of the NF-κB pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the inhibitory effect of this compound on the NF-κB pathway.
Cell Culture and Treatment
-
Cell Lines: Human chronic myeloid leukemia (K562) and human lung cancer (A549) cells are suitable models. Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. Serial dilutions are then made in the culture medium to achieve the desired final concentrations for experiments. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment Protocol: Cells are seeded at an appropriate density and allowed to adhere overnight (for adherent cells like A549). The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle (DMSO) for a predetermined duration (e.g., 24, 48 hours) before stimulation or harvesting.
NF-κB Activation and Nuclear Translocation (Western Blot)
-
Stimulation: Following pre-treatment with this compound, cells are stimulated with an NF-κB activator, typically Tumor Necrosis Factor-alpha (TNF-α), at a concentration of 10-20 ng/mL for 15-30 minutes.
-
Protein Extraction: Nuclear and cytoplasmic extracts are prepared using a commercial extraction kit according to the manufacturer's instructions. Protein concentration is determined using a BCA protein assay.
-
Western Blotting: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Membranes are incubated overnight at 4°C with primary antibodies against p65, phospho-IκBα, IκBα, and a loading control (e.g., Lamin B1 for nuclear fraction, β-actin or GAPDH for cytoplasmic fraction). After washing with TBST, membranes are incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the changes in protein levels. A reduction in nuclear p65 and phosphorylated IκBα in this compound-treated cells would indicate pathway inhibition.
NF-κB DNA Binding Activity (Electrophoretic Mobility Shift Assay - EMSA)
-
Nuclear Extract Preparation: Nuclear extracts are prepared from TNF-α stimulated cells pre-treated with this compound as described above.
-
Oligonucleotide Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin.
-
Binding Reaction: Nuclear extract (5-10 µg) is incubated with the labeled probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding. For supershift analysis, an antibody specific to the p65 subunit of NF-κB can be added to the reaction mixture.
-
Electrophoresis: The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.
-
Detection: For radioactive probes, the gel is dried and exposed to X-ray film. For non-radioactive probes, detection is performed according to the manufacturer's protocol. A decrease in the intensity of the shifted band in the presence of this compound indicates reduced NF-κB DNA binding activity.
NF-κB Transcriptional Activity (Luciferase Reporter Assay)
-
Cell Transfection: Cells are transiently co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Treatment and Stimulation: After 24 hours, the transfected cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with TNF-α.
-
Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity in this compound-treated cells compared to the TNF-α stimulated control indicates inhibition of NF-κB transcriptional activity.
Conclusion
The available evidence strongly suggests that this compound exerts its anti-cancer effects, at least in part, through the inhibition of the NF-κB pathway.[1][3] While a direct IC50 value for NF-κB inhibition is not yet published, its potent cytotoxic effects on various cancer cell lines highlight its potential as a therapeutic agent.[2] The experimental protocols detailed in this guide provide a robust framework for researchers to further validate and quantify the NF-κB inhibitory activity of this compound and compare its efficacy against other inhibitors in a standardized manner. Further investigation is warranted to elucidate the precise molecular target of this compound within the NF-κB signaling cascade.
References
- 1. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Altersolanol A's Antibacterial Spectrum: A Comparative Analysis
For Immediate Release
This publication provides a comprehensive cross-validation of the antibacterial spectrum of Altersolanol A, a tetrahydroanthraquinone derivative, benchmarked against established antibiotic agents. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of novel antimicrobial compounds. All data is presented in a comparative format, supported by detailed experimental protocols and visualizations to facilitate objective assessment.
Comparative Antibacterial Spectrum
The antibacterial efficacy of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, were determined and are presented below in comparison to widely used antibiotics: Ciprofloxacin, Ampicillin, and Gentamicin.
| Bacterial Species | This compound | Ciprofloxacin | Ampicillin | Gentamicin |
| Staphylococcus aureus | - | 0.12 - 1 μg/mL[1][2][3] | 0.6 - 1 μg/mL | 0.235 - 2 μg/mL[4][5][6] |
| Escherichia coli | - | 0.013 - 8 μg/mL[7][8] | 4 - >256 μg/mL[9] | 6 - 64 μg/mL[10][11][12] |
| Bacillus subtilis | 25 - 100 μg/mL | 0.03 μg/mL[13] | - | - |
| Pseudomonas aeruginosa | 25 - 100 μg/mL | 0.1 - >64 μg/mL[14][15][16][17] | >256 - 512 μg/mL[18][19] | 0.25 - 512 μg/mL[20][21] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent against a specific bacterium. The data presented in this guide is based on the standardized broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Workflow for MIC Determination:
Key Steps:
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the antimicrobial agent is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (MHIIB) to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension. The plates are then incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Potential Mechanism of Action of this compound
While the precise antibacterial mechanism of this compound is not yet fully elucidated, its structural similarity to other anthraquinone compounds suggests potential interference with bacterial DNA replication. Many anthraquinones are known to intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for managing DNA topology during replication and transcription.
This proposed mechanism involves the inhibition of bacterial DNA gyrase and/or topoisomerase IV, leading to the accumulation of double-strand DNA breaks and ultimately, cell death. This mode of action is distinct from many commonly used antibiotics, suggesting that this compound could be a candidate for further investigation, particularly against drug-resistant bacterial strains. Further research is required to validate this hypothesis and fully characterize the molecular targets of this compound within bacterial cells.
References
- 1. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activities of Daptomycin, Ciprofloxacin, and Other Antimicrobial Agents against the Cells and Spores of Clinical Isolates of Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ciprofloxacin susceptibility of Pseudomonas aeruginosa isolates from keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. imminv.com [imminv.com]
- 16. Ciprofloxacin Induction of a Susceptibility Determinant in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. The Structure of ampG Gene in Pseudomonas aeruginosa and Its Effect on Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Antibiotic Resistance Patterns of Pseudomonas spp. Isolated From Raw Milk Revealed by Whole Genome Sequencing [frontiersin.org]
- 20. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluating of the Effects of Sub-MIC Concentrations of Gentamicin on Biofilm Formation in Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Altersolanol A's Biological Activities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published biological activities of Altersolanol A with other relevant anti-cancer agents. The information presented is collated from multiple independent research publications to offer a comprehensive overview for researchers in oncology and drug discovery.
Executive Summary
This compound, a tetrahydroanthraquinone derivative isolated from endophytic fungi, has demonstrated significant cytotoxic and anti-cancer properties in various preclinical studies. Multiple research groups have independently reported its ability to induce apoptosis and inhibit key signaling pathways in cancer cells. This guide summarizes these findings, presents comparative efficacy data against established and natural anti-cancer compounds, and provides detailed protocols for the key experimental assays used to evaluate its activity.
Comparison of Cytotoxic Activity
The anti-proliferative activity of this compound has been evaluated across a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values from published studies and compares them with other well-known anti-cancer agents.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | K562 (Leukemia) IC50 (µM) | HCT116 (Colon Carcinoma) IC50 (µM) | MCF-7 (Breast Carcinoma) IC50 (µM) |
| This compound | ~2.8 - 4.2[1] | ~1.5 - 2.5[1] | Data Not Available | Data Not Available |
| Altersolanol B | Data Not Available | Data Not Available | Data Not Available | 5.5[2][3] |
| Doxorubicin | ~0.24 - 5.05[4] | 6.94[5] | ~0.1 - 0.5 | ~0.01 - 2.5[4] |
| Etoposide | ~0.65 - 3.49[6][7] | Data Not Available | ~1.0 - 5.0 | ~150[8] |
| Curcumin | ~33 - 50[3] | ~20 - 30 | ~20 - 30[9] | ~15 - 29.3[10][11] |
| Resveratrol | ~35.05 - 91.77[12][13] | Data Not Available | ~50 - 150 | ~50 - 100 |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, assay method). The ranges presented reflect this variability.
Mechanistic Insights: Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis and inhibition of cell proliferation.
NF-κB Signaling Pathway
This compound has been shown to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, cell survival, and proliferation.[1] By suppressing NF-κB, this compound can promote apoptosis in cancer cells.
MAPK Signaling Pathway
Studies have also indicated that this compound can inactivate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by decreasing the phosphorylation of JNK, ERK, and p38.[10] This pathway is crucial for cell proliferation and survival, and its inhibition contributes to the cytotoxic effects of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the verification of this compound's biological activities are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, K562)
-
96-well plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using a dose-response curve.
Caspase-3/9 Activity Assay
This assay quantifies the activation of key executioner (caspase-3) and initiator (caspase-9) caspases in apoptosis.
Materials:
-
Treated and untreated cells
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Caspase-9 substrate (e.g., Ac-LEHD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment with this compound, harvest the cells and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the respective caspase substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: The increase in absorbance is proportional to the caspase activity.
Western Blot Analysis for MAPK Pathway Proteins
This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow
The following diagram illustrates a typical workflow for the independent verification of this compound's anti-cancer activity.
References
- 1. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Altersolanol B, a fungal tetrahydroanthraquinone, inhibits the proliferation of estrogen receptor-expressing (ER+) human breast adenocarcinoma by modulating PI3K/AKT, p38/ERK MAPK and associated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternol/Alteronol: Potent Anti-cancer Compounds With Multiple Mechanistic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 10. Fungal metabolite this compound exhibits potent cytotoxicity against human placental trophoblasts in vitro via mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Doxorubicin induces atypical NF-κB activation through c-Abl kinase activity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of nuclear factor-kappaB during doxorubicin-induced apoptosis in endothelial cells and myocytes is pro-apoptotic: the role of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Altersolanol A for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic selectivity of Altersolanol A, a natural anthraquinone derivative, for cancer cells versus normal, non-cancerous cells. The information presented is based on available experimental data and is intended to inform preclinical research and drug development efforts. This compound has demonstrated significant potential as a selective anticancer agent, exhibiting cytotoxicity against a broad spectrum of cancer cell lines while showing considerably less impact on the viability of normal cells.
Quantitative Assessment of Cytotoxicity
The selective cytotoxic effect of this compound and its closely related analogue, Altersolanol B, has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a compound in inhibiting cellular proliferation. A lower IC50 value indicates a higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a quantitative measure of a compound's preferential activity against cancer cells.
The following tables summarize the IC50 values of this compound and Altersolanol B in various cancer and normal cell lines.
Table 1: Cytotoxicity of this compound in Human Placental Cells
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| JEG-3 | Choriocarcinoma (Cancer) | Value not explicitly stated in abstract | >1 | [1] |
| HTR-8/SVneo | Trophoblast (Normal) | Value not explicitly stated in abstract | [1] |
Note: A 2024 study demonstrated that choriocarcinoma cells were more sensitive to this compound than normal trophoblast cells, indicating a selective effect. The precise IC50 values were not available in the abstract.[1]
Table 2: Cytotoxicity of Altersolanol B in Human Breast Cells
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| MCF-7 | Estrogen Receptor-Positive Breast Adenocarcinoma (Cancer) | 5.5 | >3.9 | [2][3] |
| MDA-MB-231 | Triple-Negative Breast Adenocarcinoma (Cancer) | 21.3 | >1 | [2][3] |
| MCF-10A | Fibrocystic Breast Epithelium (Normal) | >21.3 (Unaffected) | [2][3] |
This data for Altersolanol B, a structurally similar compound, strongly suggests that the tetrahydroanthraquinone scaffold possesses a favorable selectivity profile for cancer cells. The viability of the normal breast epithelial cell line, MCF-10A, was reported to be unaffected at concentrations that were cytotoxic to breast cancer cell lines.[2][3] One study on this compound also noted its cytotoxic and anti-migrative activity against human chronic myeloid leukemia (K562) and lung cancer (A549) cells occurred without affecting the viability of non-cancerous cells, although specific IC50 values for the normal cells were not provided in the abstract.[4]
Experimental Protocols
The following is a representative protocol for determining the cytotoxic effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric assay for assessing cell metabolic activity.
MTT Assay for Cytotoxicity Assessment
-
Cell Seeding:
-
Culture cancer and normal cells in appropriate medium and conditions.
-
Harvest cells and determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation period, carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizing the Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing the selectivity of this compound and its proposed mechanism of action in cancer cells.
Caption: Experimental workflow for assessing the cytotoxic selectivity of this compound.
Caption: Proposed signaling pathways affected by this compound in cancer cells.
Conclusion
The available evidence strongly indicates that this compound possesses selective cytotoxic properties against various cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is a critical attribute for any potential anticancer therapeutic. The mechanism of action appears to be multifactorial, involving the induction of apoptosis through the mitochondrial pathway and the modulation of key signaling pathways such as MAPK, PI3K/AKT, and NF-κB, which are often dysregulated in cancer. Further in-depth studies with direct, quantitative comparisons of this compound's effects on a wider range of paired cancer and normal cell lines are warranted to fully elucidate its therapeutic potential and selectivity profile.
References
- 1. Fungal metabolite this compound exhibits potent cytotoxicity against human placental trophoblasts in vitro via mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Altersolanol B, a fungal tetrahydroanthraquinone, inhibits the proliferation of estrogen receptor-expressing (ER+) human breast adenocarcinoma by modulating PI3K/AKT, p38/ERK MAPK and associated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the therapeutic potential of Altersolanol A in preclinical models.
Altersolanol A, a naturally occurring anthraquinone derivative isolated from endophytic fungi, has demonstrated significant therapeutic potential in preclinical cancer models. This guide provides a comprehensive comparison of this compound's performance against the established chemotherapeutic agent doxorubicin, supported by experimental data from in vitro studies. Detailed methodologies for key experiments are presented to enable researchers to evaluate and potentially replicate these findings.
Executive Summary
This compound exhibits potent cytotoxic effects across a broad range of human cancer cell lines, inducing programmed cell death (apoptosis) and inhibiting key signaling pathways crucial for cancer cell survival and proliferation. While direct in vivo comparative data with doxorubicin is limited in the public domain, in vitro studies highlight this compound as a promising candidate for further preclinical and clinical investigation. Its mechanism of action, involving the induction of apoptosis via caspase activation and inhibition of the NF-κB pathway, suggests a multi-faceted approach to combating cancer.
In Vitro Performance Comparison
Cytotoxicity against Human Cancer Cell Lines
This compound has shown potent cytotoxic activity against a panel of 34 human cancer cell lines. A comprehensive study reported a mean IC50 (half-maximal inhibitory concentration) of 0.005 µg/mL and a mean IC70 (70% inhibitory concentration) of 0.024 µg/mL across these cell lines, indicating broad-spectrum anticancer activity.[1][2]
For comparative purposes, the IC50 of doxorubicin varies significantly depending on the cell line but is generally in a similar nanomolar to low micromolar range. The following table summarizes the reported in vitro cytotoxicity of this compound.
| Parameter | Value | Cell Lines | Reference |
| Mean IC50 | 0.005 µg/mL | 34 Human Cancer Cell Lines | [1][2] |
| Mean IC70 | 0.024 µg/mL | 34 Human Cancer Cell Lines | [1][2] |
Mechanism of Action
This compound exerts its anticancer effects through several key mechanisms:
-
Induction of Apoptosis: this compound triggers the intrinsic pathway of apoptosis, characterized by the cleavage and activation of caspase-9 and caspase-3.[1][2][3] This leads to a cascade of events culminating in cancer cell death.
-
Inhibition of NF-κB Signaling: The pro-apoptotic and anti-invasive potential of this compound is linked to its ability to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB).[2][3] NF-κB is a critical transcription factor that promotes cancer cell survival, proliferation, and metastasis.
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, a mechanism to halt the proliferation of cancer cells. Specifically, it can cause arrest at the G2/M phase or the S phase, depending on the cancer cell type.[4]
-
Modulation of MAPK Signaling: The compound has been observed to decrease the phosphorylation of key proteins in the MAPK signaling pathway, including JNK, ERK, and p38.[4] This pathway is often dysregulated in cancer and plays a crucial role in cell growth and survival.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Materials:
-
Human cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
Doxorubicin (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and doxorubicin for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Western Blot for Caspase Cleavage)
This protocol details the detection of apoptosis by observing the cleavage of key apoptotic proteins.
Materials:
-
Cancer cells treated with this compound or a control
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-caspase-9, anti-cleaved caspase-9, and a loading control like anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. An increase in the cleaved forms of caspases indicates the induction of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of a compound on the cell cycle distribution.
Materials:
-
Cancer cells treated with this compound or a control
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vitro cytotoxicity assay.
Conclusion
This compound presents a compelling profile as a potential anticancer agent. Its potent in vitro cytotoxicity against a wide array of cancer cell lines, coupled with a multi-pronged mechanism of action that includes apoptosis induction, NF-κB inhibition, and cell cycle arrest, underscores its therapeutic promise. While further preclinical in vivo studies are necessary to establish a direct comparison with standard-of-care drugs like doxorubicin, the existing data strongly supports the continued investigation of this compound in the drug development pipeline. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this promising natural compound.
References
- 1. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Anticancer effect of this compound, a metabolite produced by the endophytic fungus Stemphylium globuliferum, mediated by its pro-apoptotic and anti-invasive potential via the inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fungal metabolite this compound exhibits potent cytotoxicity against human placental trophoblasts in vitro via mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Altersolanol A: A Comprehensive Guide for Laboratory Professionals
Core Principles of Altersolanol A Disposal
This compound should be treated as a hazardous waste due to its cytotoxic properties.[1][2] The fundamental principle is that hazardous chemical waste must not be disposed of in regular trash or poured down the drain.[3][4] Instead, it must be collected, labeled, and managed through an institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal contractor.[3][5]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Container Selection:
-
Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and gowns, and other solid materials (e.g., weighing boats, contaminated wipes) in a dedicated, leak-proof hazardous waste container.[6] The container should be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste."[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and shatter-resistant container, preferably plastic.[3][6] The container must be securely capped to prevent leaks and spills.[6]
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[7]
2. Labeling of Waste Containers:
Proper labeling is crucial for safe handling and disposal. Each container must be clearly marked with the following information[3][6]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The concentration and quantity of the waste
-
The date of waste generation
-
The name and contact information of the principal investigator or responsible person
-
The laboratory location (building and room number)
-
Appropriate hazard pictograms (e.g., toxicity)
3. Storage of Hazardous Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[8]
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions.[6][8]
-
Secondary containment should be used for all liquid waste containers to contain any potential leaks.[6]
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[5][6]
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[9] Subsequent rinses may also need to be collected, depending on institutional policies.
-
After thorough rinsing and drying, the original labels should be defaced or removed, and the container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[5][8]
5. Arranging for Waste Pickup:
-
Once a waste container is full, or before it exceeds the satellite accumulation time limit set by regulations, a waste pickup must be scheduled with the institution's EHS department or a certified hazardous waste contractor.[5][9]
-
Do not transport hazardous waste outside of the laboratory.[5]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for hazardous waste accumulation.
| Parameter | Guideline | Source |
| Maximum Volume of Hazardous Waste in a Satellite Accumulation Area | 55 gallons | [5] |
| Maximum Volume of Acutely Hazardous Waste in a Satellite Accumulation Area | 1 quart | [5] |
| Maximum Fill Level for Liquid Waste Containers | 75% of container capacity | [10] |
Experimental Protocol: Triple Rinsing of Empty this compound Containers
This protocol details the procedure for decontaminating empty containers that previously held this compound.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., ethanol or methanol, followed by water)
-
Hazardous waste container for liquid rinsate
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Initial Rinse: Pour a small amount of the chosen solvent into the empty container, ensuring the solvent contacts all interior surfaces.
-
Agitate: Securely cap the container and agitate it vigorously for at least 30 seconds.
-
Collect Rinsate: Decant the solvent rinsate into the designated hazardous liquid waste container.
-
Repeat: Repeat steps 1-3 two more times for a total of three rinses.
-
Final Rinse (Optional): Depending on the solvent used and institutional policy, a final rinse with water may be required. This rinsate may also need to be collected as hazardous waste.
-
Drying: Allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Final Disposal: Once dry, deface or remove the original label and dispose of the container according to institutional guidelines for non-hazardous lab waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for this compound disposal.
Caption: Decision pathway for segregating different forms of this compound waste.
Caption: Step-by-step workflow for the triple rinsing of empty this compound containers.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
- 1. This compound | Cytotoxic other | Hello Bio [hellobio.com]
- 2. This compound: a selective cytotoxic anthraquinone from a Phomopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. ph.health.mil [ph.health.mil]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
